2,6-Dibromo-3,5-dihydroxybenzoic acid
Description
Overview of Dihydroxybenzoic Acid Scaffolds in Natural Products and Synthetic Chemistry
Dihydroxybenzoic acids (DHBAs) are phenolic compounds featuring a benzoic acid core with two hydroxyl groups. The six constitutional isomers of DHBA are found in various natural sources and are valuable intermediates in synthetic chemistry.
2,3-Dihydroxybenzoic acid (o-Pyrocatechuic acid): This compound is a natural phenol (B47542) found in plants like Phyllanthus acidus and the aquatic fern Salvinia molesta. wikipedia.org It is formed naturally through the shikimate pathway and is notably incorporated into siderophores, which are molecules that chelate iron ions for transport into bacteria. wikipedia.org
2,4-Dihydroxybenzoic acid (β-Resorcylic acid): Found in foods like American cranberries and olives, this compound is known for its antioxidant and antimicrobial properties. hmdb.camdpi.com It is synthesized via the carboxylation of resorcinol (B1680541), a reaction known as the Kolbe-Schmitt reaction. youtube.com
2,5-Dihydroxybenzoic acid (Gentisic acid): This isomer is reported in organisms like Rhododendron dauricum and is widely used as a matrix material in matrix-assisted laser desorption/ionization (MALDI) mass spectrometry. nih.gov
2,6-Dihydroxybenzoic acid (γ-Resorcylic acid): Also known as γ-resorcylic acid, this compound is a phenolic compound found in natural sources like white grape pomace. researchgate.net It serves as an important organic synthetic intermediate for preparing materials such as pesticides and dyes. guidechem.com
3,4-Dihydroxybenzoic acid (Protocatechuic acid): This acid and its derivatives are known for their antioxidant and metal-chelating properties. tandfonline.comnih.gov It is being investigated for its potential in the context of neurodegenerative diseases due to its ability to modulate bio-metals and scavenge reactive oxygen species. tandfonline.comnih.gov
3,5-Dihydroxybenzoic acid (α-Resorcylic acid): This isomer is a crucial fine chemical intermediate used in the synthesis of pharmaceuticals like Resveratrol and Bromoprim, as well as plant growth regulators. orgsyn.orgguidechem.com
The varied substitution patterns of the hydroxyl groups on the benzoic acid ring lead to distinct chemical properties and biological activities, making DHBA scaffolds versatile starting points for drug design and materials science.
Significance of Halogenation in Aromatic Systems: Bromine as a Modifying Element
Halogenation is a fundamental reaction in organic chemistry where one or more halogen atoms are introduced into a molecule. mt.com In aromatic systems, this typically occurs via an electrophilic aromatic substitution reaction. wikipedia.orgpurechemistry.org The introduction of halogens like fluorine, chlorine, bromine, or iodine can dramatically alter a molecule's properties:
Reactivity: Halogens are electron-withdrawing groups, which generally deactivate the aromatic ring towards further electrophilic substitution. However, they are also ortho-, para-directing.
Lipophilicity: Halogenation often increases the lipophilicity (fat-solubility) of a compound, which can affect its absorption and distribution in biological systems.
Biological Activity: The introduction of a halogen can enhance the therapeutic potential of a drug molecule. mt.com Halogenated compounds are integral to many pharmaceuticals, including antidepressants and antihistamines. numberanalytics.com
Bromine, as a modifying element, is particularly useful. The reactivity of halogens decreases down the group (F₂ > Cl₂ > Br₂ > I₂). numberanalytics.com Bromine is less reactive than chlorine, allowing for more controlled reactions, but the resulting carbon-bromine bond is more reactive than a carbon-chlorine bond, making brominated compounds excellent synthetic intermediates for forming new carbon-carbon or carbon-heteroatom bonds, for instance, in Grignard or cross-coupling reactions. mt.comresearchgate.net The bromination of phenols, which are activated aromatic systems, can proceed rapidly, sometimes without the need for a Lewis acid catalyst that is often required for less reactive aromatic compounds. wikipedia.orgresearchgate.net
Historical Context of 2,6-Dibromo-3,5-dihydroxybenzoic Acid in Research Landscape
Specific historical records detailing the first synthesis and investigation of this compound are not prominent in the available literature. Its history is therefore best understood within the broader development of research into related polyhydroxylated and halogenated benzoic acids.
While direct early mentions of this compound are scarce, the foundational chemistry for its synthesis has been established for over a century. The synthesis of its parent scaffold, 3,5-dihydroxybenzoic acid, has been prepared by methods such as the alkaline fusion of 3,5-dihalobenzoic acids or the sulfonation of benzoic acid followed by alkaline fusion. orgsyn.org The bromination of phenolic compounds is also a classic organic reaction. The combination of these established synthetic strategies would logically lead to compounds like the one , though it may not have been a specific target of early, large-scale investigation.
Research interest in this class of compounds has evolved from fundamental synthetic explorations to targeted applications. Initially, the focus was on the synthesis and characterization of various isomers. For example, the Kolbe-Schmitt reaction, used to synthesize hydroxybenzoic acids, was first reported in the 19th century. youtube.comguidechem.com Over time, the unique properties of these molecules drove more focused research.
In recent decades, the interest in polyhydroxylated phenolics has been fueled by the discovery of their antioxidant, antimicrobial, and signaling roles in biological systems. mdpi.comnih.gov Simultaneously, the utility of halogenated aromatics as versatile building blocks in organic synthesis, particularly in modern cross-coupling reactions for pharmaceutical and materials development, has grown significantly. mt.com This convergence of interests has led to the synthesis and study of complex molecules that contain both hydroxyl and halogen substituents, as researchers aim to combine the beneficial properties of both functional group types. For instance, derivatives of 3,5-dihydroxybenzoic acid are used as raw materials to synthesize brominated compounds like Bromoprim. guidechem.com
Academic Research Rationale for Focused Studies on this compound
The rationale for studying a specific molecule like this compound stems from its unique structural arrangement and the chemical properties that arise from it.
The structure of this compound is characterized by a high degree of substitution on the benzene (B151609) ring. The key features are:
Dense Substitution: The benzoic acid has substituents at the 2, 3, 5, and 6 positions. This crowding can induce steric strain, potentially distorting the planarity of the ring and influencing the orientation of the carboxyl and hydroxyl groups.
Ortho-Substitution to Carboxylic Acid: The presence of two large bromine atoms at the 2 and 6 positions, ortho to the carboxylic acid group, creates significant steric hindrance. This can affect the acidity of the carboxylic proton and hinder reactions involving the carboxyl group, such as esterification.
Electronic Effects: The two hydroxyl groups are strong electron-donating groups, activating the ring. Conversely, the two bromine atoms and the carboxylic acid group are electron-withdrawing, deactivating the ring. The interplay of these opposing electronic effects, combined with their specific positions, creates a unique electronic environment that governs the molecule's reactivity and spectroscopic properties.
These structural peculiarities suggest that the compound could be a valuable subject for research in areas such as:
Physical Organic Chemistry: Studying its conformational preferences, acidity (pKa), and reactivity could provide insights into the complex interplay of steric and electronic effects in polysubstituted aromatic systems.
Synthetic Chemistry: Its dense functionalization could make it a challenging synthetic target and a potentially useful, albeit complex, building block for more intricate molecules.
Materials Science: The presence of multiple hydrogen bond donors (hydroxyls, carboxylic acid) and halogen bond donors (bromines) makes it a candidate for studies in crystal engineering and the formation of supramolecular assemblies.
Compound Data Tables
Table 1: Chemical and Physical Properties of this compound This interactive table summarizes key properties of the title compound.
| Property | Value | Source(s) |
| CAS Number | 79200-80-9 | chemscene.comechemi.comchemicalbook.com |
| Molecular Formula | C₇H₄Br₂O₄ | chemscene.comechemi.com |
| Molecular Weight | 311.91 g/mol | chemscene.com |
| Synonyms | Benzoic acid, 2,6-dibromo-3,5-dihydroxy- | chemscene.comechemi.com |
| Melting Point | 256 °C (decomposes) | echemi.com |
| Boiling Point | 426.3 °C at 760 mmHg | echemi.com |
| Flash Point | 211.6 °C | echemi.com |
| Density | 2.377 g/cm³ | echemi.com |
| XLogP3 | 2.321 | echemi.com |
| Hydrogen Bond Donors | 3 | chemscene.com |
| Hydrogen Bond Acceptors | 3 | chemscene.com |
Potential for Advanced Chemical Transformations
While specific literature detailing the synthetic applications of this compound is notably scarce, with major chemical databases indicating a lack of dedicated studies, its molecular architecture suggests significant potential for a variety of advanced chemical transformations. uni.lu The presence of multiple, distinct functional groups—a carboxylic acid, two hydroxyl groups, and two bromine atoms—makes it a versatile scaffold for organic synthesis.
The two bromine atoms are particularly noteworthy. Organobromine compounds are valuable and widely used precursors in metal-catalyzed cross-coupling reactions. nih.gov It is therefore highly probable that this compound could serve as a substrate in reactions such as:
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst to form new carbon-carbon bonds, enabling the introduction of alkyl, aryl, or heteroaryl substituents at the 2- and 6-positions.
Heck Coupling: Palladium-catalyzed reaction with alkenes to introduce vinyl groups.
Sonogashira Coupling: Palladium and copper-co-catalyzed reaction with terminal alkynes to form substituted alkynyl derivatives.
Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to form substituted anilines.
These transformations would allow for the systematic extension of the molecular framework, creating libraries of complex derivatives for further study. Furthermore, the carboxylic acid and phenolic hydroxyl groups offer sites for conventional functionalization. The carboxylic acid can be readily converted to esters, amides, or acid halides. The phenolic hydroxyls can undergo O-alkylation to form ethers or O-acylation to form esters, which can be used to modify the compound's solubility, lipophilicity, and biological activity. The strategic manipulation of these functional groups, potentially in a protected or sequential manner, could yield a diverse range of novel compounds built from the this compound core.
Emerging Biological Activity Trends
Direct experimental data on the biological activities of this compound are not available in the reviewed scientific literature. uni.lu However, by examining the structure-activity relationships of analogous compounds, it is possible to infer potential biological trends and areas for future investigation.
The compound is a member of the dihydroxybenzoic acid family. A comprehensive study of non-brominated dihydroxybenzoic acid isomers revealed that the positioning of the hydroxyl groups is critical for antioxidant activity. nih.gov Specifically, isomers with hydroxyl groups in the ortho or para positions to each other (such as 2,5-dihydroxybenzoic acid and 3,4-dihydroxybenzoic acid) showed potent radical scavenging, while those with meta-positioned hydroxyls, including 2,6-dihydroxybenzoic acid, exhibited negligible antioxidant capacity. nih.gov This suggests that this compound, which retains this meta-hydroxyl relationship (at C3 and C5), may also possess weak antioxidant properties.
Conversely, the presence of bromine atoms often imparts or enhances antimicrobial properties in phenolic compounds. researchgate.net For example, the related compound 3-Bromo-2,6-dihydroxybenzoic acid has demonstrated moderate antibacterial efficacy against Staphylococcus aureus, with a reported Minimum Inhibitory Concentration (MIC) of 32 µg/mL. Similarly, synthetic 6,8-dibromo-5,7-dihydroxyflavones have shown potent activity against a range of bacteria. researchgate.net These findings suggest that this compound is a plausible candidate for antimicrobial screening. The combination of the acidic carboxyl group, the phenolic hydroxyls, and the lipophilic bromine atoms could facilitate interactions with bacterial cell membranes or inhibit key metabolic enzymes. mdpi.com Therefore, despite a potentially low antioxidant profile, the emerging trend for halogenated phenolics points toward a promising, albeit uncharacterized, potential for antimicrobial, antifungal, or specific enzyme-inhibiting activities that warrants future biological evaluation. guidechem.com
Structure
3D Structure
Properties
IUPAC Name |
2,6-dibromo-3,5-dihydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2O4/c8-5-2(10)1-3(11)6(9)4(5)7(12)13/h1,10-11H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPXCQMDSRYNBRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1O)Br)C(=O)O)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80372712 | |
| Record name | 2,6-dibromo-3,5-dihydroxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80372712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79200-80-9 | |
| Record name | 2,6-Dibromo-3,5-dihydroxybenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79200-80-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-dibromo-3,5-dihydroxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80372712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies and Methodologies for 2,6 Dibromo 3,5 Dihydroxybenzoic Acid and Its Precursors
De Novo Synthesis Pathways from Simpler Aromatic Precursors
De novo synthesis of this complex molecule typically begins with more readily available dihydroxybenzoic acid isomers. The primary challenge lies in overcoming the inherent directing effects of the existing substituents to install the bromine atoms at the specific 2- and 6-positions.
Achieving the 2,6-dibromo-3,5-dihydroxy substitution pattern on a benzoic acid core is not feasible in a single step. The powerful activating and ortho-, para-directing nature of the hydroxyl groups, combined with the meta-directing carboxyl group, makes direct bromination non-selective. Therefore, multi-step approaches are essential.
The direct bromination of dihydroxybenzoic acid isomers, such as 3,5-dihydroxybenzoic acid, does not yield the desired 2,6-dibromo product. The hydroxyl groups are strong activating groups that direct electrophilic substitution to the positions ortho and para to themselves. In the case of 3,5-dihydroxybenzoic acid, the positions ortho to both hydroxyl groups are 2, 4, and 6. The carboxyl group is a deactivating, meta-directing group.
When 3,5-dihydroxybenzoic acid is treated with elemental bromine, the electrophilic substitution occurs preferentially at the 4-position, which is ortho to one hydroxyl group and para to the other, resulting in the formation of 4-bromo-3,5-dihydroxybenzoic acid. gla.ac.uk Research has shown that bromination in an aqueous medium leads primarily to the 4-bromo isomer, demonstrating the difficulty in achieving substitution at the more sterically hindered 2- and 6-positions adjacent to the carboxyl group without strategic modifications. gla.ac.uk This lack of desired regioselectivity necessitates a more nuanced approach, such as the use of protecting groups to temporarily alter the directing effects of the hydroxyl functionalities.
To overcome the regioselectivity challenges of direct halogenation, a common and effective strategy involves the use of protecting groups. This multi-step methodology temporarily masks the reactive hydroxyl groups, altering their electronic influence on the aromatic ring and allowing for controlled, regioselective bromination. The process involves three key stages: protection, regioselective bromination, and deprotection.
Multi-Step Approaches via Functional Group Interconversions
Utilization of Protective Group Chemistry for Directing Halogenation
Protection of Hydroxyl Groups (e.g., Methylation)
The initial step in this pathway is the protection of the two hydroxyl groups of the precursor, 3,5-dihydroxybenzoic acid. Methylation is a frequently employed technique, converting the hydroxyl groups into methoxy (B1213986) groups. This transformation is typically achieved by treating the dihydroxybenzoic acid with a methylating agent, such as dimethyl sulfate (B86663) or methyl iodide, in the presence of a suitable base like potassium carbonate or sodium hydroxide. The resulting product is 3,5-dimethoxybenzoic acid. This protection serves two main purposes: it prevents unwanted side reactions at the acidic hydroxyl protons and, more importantly, it modifies the electronic properties of the activating groups, which can influence the regioselectivity of the subsequent bromination step.
Table 1: Typical Conditions for Protection of Hydroxyl Groups via Methylation
| Starting Material | Reagents | Solvent | Product |
| 3,5-Dihydroxybenzoic acid | Dimethyl sulfate, K₂CO₃ | Acetone | 3,5-Dimethoxybenzoic acid |
| 3,5-Dihydroxybenzoic acid | Methyl iodide, K₂CO₃ | DMF | 3,5-Dimethoxybenzoic acid |
Regioselective Bromination of Protected Intermediates
With the hydroxyl groups protected as methoxy ethers, the resulting intermediate, 3,5-dimethoxybenzoic acid, can undergo regioselective bromination. The two methoxy groups are strong ortho-, para-directing activators, strongly favoring electrophilic substitution at the 2-, 4-, and 6-positions. The carboxyl group is a meta-director. The cumulative effect of the two methoxy groups strongly activates the 2- and 6-positions, which are ortho to both.
Treatment of 3,5-dimethoxybenzoic acid with a brominating agent, such as elemental bromine (Br₂) or N-Bromosuccinimide (NBS), can lead to the desired 2,6-dibromo-3,5-dimethoxybenzoic acid. Precise control of the reaction conditions, particularly the stoichiometry of the brominating agent (requiring at least two equivalents), is crucial to ensure dibromination occurs. The choice of solvent can also influence the outcome; solvents like acetic acid, acetonitrile, or halogenated hydrocarbons are often used. While monobromination at the 2-position has been documented, adjusting the molar equivalents of the bromine source promotes the formation of the dibrominated product.
Table 2: Representative Bromination Reactions of Methoxybenzoic Acid Derivatives
| Substrate | Brominating Agent | Solvent(s) | Key Product(s) |
| 3,5-Dimethoxybenzoic acid | Bromine (1.05 eq.) | Water, NaOH | 2-Bromo-5-methoxybenzoic acid |
| 2,6-Dimethoxybenzoic acid | Bromine | Dioxane | 3-Bromo-2,6-dimethoxybenzoic acid |
| Activated Arenes | N-Bromosuccinimide (NBS) | Acetonitrile | Regioselective monobrominated arenes |
Deprotection Methodologies (e.g., Hydrolysis of Methoxy Groups)
The final step in the synthesis is the deprotection of the methoxy groups to regenerate the hydroxyl functionalities, yielding the target molecule, 2,6-Dibromo-3,5-dihydroxybenzoic acid. The cleavage of aryl methyl ethers is a robust transformation but often requires strong reagents due to the stability of the ether linkage.
Commonly used reagents for this demethylation include strong Lewis acids, with Boron tribromide (BBr₃) being particularly effective. nih.govgvsu.eduresearchgate.netresearchgate.net The reaction is typically performed in an inert solvent like dichloromethane at low temperatures. Alternatively, strong protic acids such as hydrobromic acid (HBr) in acetic acid or aqueous solution can be used, often at elevated temperatures. acs.orgelsevierpure.comcommonorganicchemistry.comnih.gov It is important to note that under certain conditions, particularly with HBr, there is a possibility of bromine migration on the aromatic ring, which could affect the purity of the final product. acs.orgelsevierpure.com Following the cleavage reaction, a workup with water hydrolyzes the intermediates to afford the final dihydroxy product.
Table 3: Common Reagents for Demethylation of Aryl Methyl Ethers
| Reagent | Typical Conditions | Advantages |
| Boron tribromide (BBr₃) | Dichloromethane, 0°C to room temp. | High efficiency, often clean reactions |
| Hydrobromic acid (HBr) | Acetic acid or water, reflux | Cost-effective, classical method |
| Boron trichloride (BCl₃) | Dichloromethane, low temp. | Alternative Lewis acid |
| Trimethylsilyl iodide (TMSI) | Acetonitrile or Chloroform, reflux | Mild conditions for sensitive substrates |
Bromination Reactions with N-Bromosuccinimide (NBS)
N-Bromosuccinimide (NBS) is a versatile and widely used reagent for electrophilic bromination of aromatic compounds, offering a milder alternative to elemental bromine. wikipedia.orgmdma.ch It is particularly useful for the bromination of activated aromatic rings, such as those found in phenolic compounds. mdma.ch The reactivity and regioselectivity of NBS brominations can be influenced by the choice of solvent and the presence of catalysts.
For the synthesis of this compound, the starting material would be 3,5-dihydroxybenzoic acid. The two hydroxyl groups strongly activate the aromatic ring, directing electrophilic substitution to the ortho and para positions (positions 2, 4, and 6). To achieve dibromination at the 2 and 6 positions, stoichiometric control of NBS would be crucial.
Detailed Research Findings:
While a specific protocol for the dibromination of 3,5-dihydroxybenzoic acid using NBS to yield the 2,6-dibromo isomer is not extensively documented in the reviewed literature, general principles of NBS bromination of activated phenols can be applied. The reaction would likely proceed in a polar solvent to facilitate the ionic mechanism of electrophilic aromatic substitution. Acetonitrile has been shown to be an effective solvent for the nuclear bromination of methoxy-substituted benzenes with NBS, leading to high regioselectivity and increased reactivity compared to nonpolar solvents like carbon tetrachloride. mdma.ch
A proposed reaction scheme would involve the treatment of 3,5-dihydroxybenzoic acid with at least two equivalents of NBS in a suitable solvent. The reaction progress would need to be carefully monitored to prevent over-bromination or the formation of isomeric products.
| Parameter | Condition | Rationale | Reference |
| Brominating Agent | N-Bromosuccinimide (NBS) | Milder and more selective than Br₂. | wikipedia.orgmdma.ch |
| Starting Material | 3,5-Dihydroxybenzoic acid | Activated substrate for electrophilic bromination. | |
| Stoichiometry | > 2 equivalents of NBS | To achieve dibromination. | |
| Solvent | Acetonitrile or other polar aprotic solvent | Promotes ionic mechanism and enhances reactivity. | mdma.ch |
| Catalyst | Potentially a mild acid catalyst | May be required to enhance electrophilicity of bromine. | |
| Temperature | Room temperature to gentle heating | To control reaction rate and selectivity. | mdma.ch |
Electrophilic Bromination under Controlled Conditions
Direct bromination using elemental bromine (Br₂) is a fundamental method for the synthesis of bromoarenes. The high reactivity of 3,5-dihydroxybenzoic acid towards electrophiles necessitates carefully controlled conditions to achieve the desired 2,6-dibromo substitution pattern and avoid the formation of other isomers or polybrominated products.
Detailed Research Findings:
A patented process for the preparation of 4-bromo-3,5-dihydroxybenzoic acid demonstrates the feasibility of regioselective monobromination of 3,5-dihydroxybenzoic acid. google.com This process involves reacting 3,5-dihydroxybenzoic acid with elemental bromine in the presence of an aqueous mineral acid. google.com To synthesize the 2,6-dibromo derivative, this methodology could be adapted by using an excess of bromine.
The hydroxyl groups at positions 3 and 5 direct the incoming electrophiles to the ortho (positions 2, 4, 6) and para (position 4) positions. The use of excess bromine would likely lead to the substitution at the most activated and sterically accessible positions, which are the two ortho positions (2 and 6) relative to the carboxyl group and meta to the hydroxyl groups.
| Parameter | Condition | Rationale | Reference |
| Brominating Agent | Elemental Bromine (Br₂) | Readily available and potent electrophilic brominating agent. | google.com |
| Starting Material | 3,5-Dihydroxybenzoic acid | Highly activated aromatic substrate. | orgsyn.org |
| Stoichiometry | > 2 equivalents of Br₂ | To ensure dibromination. | |
| Solvent | Aqueous mineral acid (e.g., HCl, H₂SO₄) | May control reactivity and influence regioselectivity. | google.com |
| Temperature | Controlled, potentially elevated | To drive the reaction to completion. | google.com |
Chemo-Enzymatic Synthesis Approaches
Chemo-enzymatic synthesis combines the advantages of chemical and enzymatic reactions to achieve highly selective transformations under mild conditions. nih.gov Halogenating enzymes, such as haloperoxidases, are known to catalyze the halogenation of various organic substrates, including phenolic compounds. cdnsciencepub.com
Detailed Research Findings:
While a direct chemo-enzymatic synthesis of this compound has not been specifically reported, the principles of enzymatic halogenation could be applied. Haloperoxidases catalyze the oxidation of halides (like Br⁻) in the presence of hydrogen peroxide to generate a reactive halogenating species. cdnsciencepub.com This enzymatic approach could offer high regioselectivity that is often difficult to achieve with purely chemical methods.
A potential chemo-enzymatic strategy would involve the use of a haloperoxidase enzyme with 3,5-dihydroxybenzoic acid as the substrate in the presence of a bromide source and hydrogen peroxide. The enzyme's active site could potentially direct the bromination specifically to the 2 and 6 positions. Research in this area is ongoing, with efforts to expand the substrate scope and catalytic efficiency of halogenating enzymes for synthetic applications. cdnsciencepub.com
| Parameter | Component | Function | Reference |
| Biocatalyst | Haloperoxidase | Catalyzes the oxidation of bromide. | cdnsciencepub.com |
| Substrate | 3,5-Dihydroxybenzoic acid | The molecule to be brominated. | |
| Bromide Source | KBr or NaBr | Provides the bromide ions. | cdnsciencepub.com |
| Oxidant | Hydrogen Peroxide (H₂O₂) | Required for the catalytic cycle of the enzyme. | cdnsciencepub.com |
| Reaction Medium | Aqueous buffer | To maintain optimal enzyme activity. | cdnsciencepub.com |
Synthesis via Halogen Exchange or Transhalogenation Reactions
Conversion from Iodo-Substituted Benzoic Acid Derivatives
Halogen exchange, or the Finkelstein reaction, provides a method to replace one halogen atom with another. This can be a valuable strategy when the desired bromo-substituted compound is difficult to obtain directly, but the corresponding iodo-substituted precursor is more accessible.
Detailed Research Findings:
The synthesis of this compound could potentially be achieved through a halogen exchange reaction starting from 2,6-diiodo-3,5-dihydroxybenzoic acid. While the direct synthesis of this diiodo precursor is not detailed in the available literature, if synthesized, it could undergo a copper-catalyzed halogen exchange reaction.
Modern methods for the aromatic Finkelstein reaction often employ copper(I) catalysts with diamine ligands to facilitate the conversion of aryl bromides to aryl iodides. mdma.ch The reverse reaction, converting an aryl iodide to an aryl bromide, is also feasible and can be driven by the appropriate choice of halide salt and reaction conditions. nih.gov For the conversion of a diiodo- to a dibromo-benzoic acid derivative, a significant excess of a bromide salt (e.g., CuBr or NaBr) would be required to shift the equilibrium towards the desired product.
| Parameter | Condition | Rationale | Reference |
| Starting Material | 2,6-Diiodo-3,5-dihydroxybenzoic acid | Iodoarenes are generally more reactive in halogen exchange. | |
| Catalyst | Copper(I) salt (e.g., CuI, CuBr) | Facilitates the halogen exchange process. | mdma.chnih.gov |
| Ligand | Diamine ligand | Enhances the catalytic activity of copper. | mdma.ch |
| Bromide Source | Excess NaBr or CuBr | Drives the equilibrium towards the bromo product. | nih.gov |
| Solvent | Dioxane or other suitable organic solvent | To solubilize reactants and facilitate the reaction. | mdma.ch |
| Temperature | Elevated (e.g., 110-150 °C) | To overcome the activation energy of the C-I bond cleavage. | mdma.ch |
Derivatization from Related Dihydroxybenzoic Acids or Brominated Precursors
Functionalization of 3,5-Dihydroxybenzoic Acid
The most direct route to this compound is the direct functionalization of 3,5-dihydroxybenzoic acid. As discussed in sections 2.1.1.3 and 2.1.1.4, this involves electrophilic bromination. The key challenge in this approach is controlling the regioselectivity to favor substitution at the 2 and 6 positions over the 4 position.
Detailed Research Findings:
The two hydroxyl groups in 3,5-dihydroxybenzoic acid are strong ortho-, para-directing activators. The positions ortho to both hydroxyl groups are 2, 4, and 6. The carboxyl group is a deactivating group and a meta-director. Therefore, electrophilic attack is highly favored at positions 2, 4, and 6.
To achieve selective dibromination at the 2 and 6 positions, one might need to exploit subtle differences in the electronic and steric environment of these positions. It is possible that the position para to one hydroxyl group and ortho to the other (position 4) is the most activated, as suggested by the synthesis of the 4-bromo derivative. google.com However, with an excess of the brominating agent, substitution at the remaining activated positions (2 and 6) would be expected to occur. The precise control of reaction conditions such as temperature, solvent, and the nature of the brominating agent would be critical to maximize the yield of the desired 2,6-dibromo isomer.
Further research into the bromination of phloroglucinol derivatives, which share a similar 1,3,5-trihydroxybenzene core, could provide valuable insights into the factors governing regioselectivity in these systems. cdnsciencepub.com
Bromination of Resorcinol (B1680541) Derivatives and Analogous Compounds
The core structure of this compound is derived from 3,5-dihydroxybenzoic acid, which is itself a derivative of resorcinol. The two hydroxyl groups on the aromatic ring are strong activating groups and ortho-, para-directors for electrophilic substitution. This inherent reactivity guides the incoming bromine electrophiles to the positions ortho and para to the hydroxyl groups (positions 2, 4, and 6).
The direct bromination of 3,5-dihydroxybenzoic acid has been investigated as a primary route to halogenated derivatives. rsc.org Similarly, studies on analogous compounds like 2,4-dihydroxybenzoic acid demonstrate common synthetic approaches. For instance, the bromination of 2,4-dihydroxybenzoic acid using a solution of bromine in glacial acetic acid at a controlled temperature of 30–35°C yields 2,4-dihydroxy-5-bromobenzoic acid. orgsyn.org This highlights a standard methodology where the substrate is dissolved in a suitable solvent and treated with a brominating agent.
For the synthesis of the target compound, this compound, the precursor 3,5-dihydroxybenzoic acid is treated with a brominating agent. The positions 2, 4, and 6 are all activated. To achieve dibromination at the 2 and 6 positions, control over stoichiometry and reaction conditions is crucial. A common procedure involves mixing 3,5-dihydroxybenzoic acid with an aqueous mineral acid and then treating this mixture with elemental bromine. google.com The use of two or more equivalents of the brominating agent under controlled conditions can lead to the desired disubstituted product.
Common brominating agents used for such transformations include:
Molecular Bromine (Br₂) : Often used in a solvent like acetic acid or water. It is a powerful brominating agent but can be hazardous to handle due to its corrosive and toxic nature. wordpress.comcambridgescholars.com
N-Bromosuccinimide (NBS) : A solid and safer alternative to liquid bromine, often used for selective bromination. wordpress.comcambridgescholars.comorganic-chemistry.org It can be employed with a catalyst or under specific solvent conditions to achieve high regioselectivity. researchgate.net
The table below summarizes typical conditions for the bromination of dihydroxybenzoic acid derivatives.
| Substrate | Brominating Agent | Solvent | Temperature | Product | Yield |
|---|---|---|---|---|---|
| 2,4-Dihydroxybenzoic acid | Br₂ | Glacial Acetic Acid | 30-35°C | 2,4-Dihydroxy-5-bromobenzoic acid | 57-63% |
| 3,5-Dihydroxybenzoic acid | Br₂ | Aqueous Mineral Acid | Heating | 4-Bromo-3,5-dihydroxybenzoic acid | ~73% |
Green Chemistry Principles in Synthetic Route Design
Modern synthetic chemistry emphasizes the incorporation of green chemistry principles to minimize environmental impact and enhance safety. bridgew.edu The synthesis of this compound can be evaluated and improved through the lens of these principles.
Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product.
Molecular Bromine (Br₂) : In a substitution reaction, the use of Br₂ generates one equivalent of hydrogen bromide (HBr) as a byproduct for every equivalent of bromine incorporated into the product. This results in a theoretical maximum atom economy of 50% for the bromine atom. researchgate.net
N-Bromosuccinimide (NBS) : While safer to handle than Br₂, NBS has a significantly lower atom economy. wordpress.com The succinimide portion of the molecule becomes a byproduct, meaning a large part of the reagent's mass is not incorporated into the final product. wordpress.com
Catalytic Systems : To improve atom economy, systems that utilize a catalytic amount of a bromine source in conjunction with an oxidant are preferred. For example, using bromide salts (like KBr or CaBr₂) with an oxidant (like H₂O₂, Oxone, or KBrO₃) can generate the active brominating species in situ. mdpi.comnih.govchemrxiv.org This approach can utilize both atoms of a conceptual Br₂ molecule, significantly improving atom economy.
The choice of solvent is critical in green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to waste and environmental hazards. acsgcipr.org
Traditional Solvents : Chlorinated solvents like carbon tetrachloride and chlorobenzene have been traditionally used for brominations but are now recognized as environmentally troublesome. acs.org Glacial acetic acid is also common but contributes to acidic waste streams. orgsyn.org
Greener Alternatives : Research has identified more sustainable solvent options for bromination reactions. Water is an ideal green solvent, and some brominations of highly activated aromatics can be performed effectively in aqueous systems. rsc.orgnih.gov Other greener solvents include ethanol (B145695) and dimethyl carbonate, which have shown comparable yields to traditional solvents in certain bromination reactions. acs.orgnih.gov
Waste minimization strategies focus on reducing byproducts and enabling the recycling of reagents and catalysts. rsc.org
Recyclable Reagents : The use of solid-supported brominating agents or reagents that can be easily recovered and regenerated, such as N,N,N',N'-tetrabromobenzene-1,3-disulfonylamide (TBBDA), allows for the reuse of the sulfonamide byproduct. organic-chemistry.org
Catalyst Recycling : Employing heterogeneous catalysts, such as solid acids like Amberlyst-15, simplifies the separation of the catalyst from the reaction mixture, allowing it to be filtered off and reused in subsequent batches. researchgate.net
The following table compares solvents for aromatic bromination based on green chemistry criteria.
| Solvent | Classification | Key Considerations |
|---|---|---|
| Chlorobenzene / CCl₄ | Undesirable | Toxic, environmentally persistent. acs.org |
| Glacial Acetic Acid | Usable | Corrosive, generates acidic waste. orgsyn.org |
| Water | Recommended | Non-toxic, inexpensive, environmentally benign. rsc.org |
| Ethanol | Recommended | Renewable, low toxicity, biodegradable. nih.gov |
| Dimethyl Carbonate (DMC) | Recommended | Green solvent alternative with good performance. acs.org |
Optimization of Reaction Conditions and Yield Enhancement Strategies
To maximize the yield and purity of this compound, careful optimization of reaction parameters is essential. Key factors include temperature, reaction time, and the catalytic system.
Temperature is a critical parameter in electrophilic aromatic bromination, as it can significantly influence both the reaction rate and the regioselectivity. nih.gov
Influence on Selectivity : For many aromatic compounds, conducting bromination at lower temperatures can enhance positional selectivity. nih.gov Higher temperatures can provide enough energy to overcome the activation barrier for the formation of less-favored isomers, leading to a mixture of products. nih.gov For instance, the bromination of catechol with NBS at -30°C affords exclusively the 4-bromo isomer, whereas at room temperature, other isomers are formed. nih.gov
Influence on Rate : The reaction rate is strongly dependent on temperature and heating time. nih.gov An optimal temperature must be found that allows the reaction to proceed to completion in a reasonable timeframe without promoting the formation of byproducts. Reactions can be instantaneous at higher temperatures (e.g., above 310°C in some systems), but this may sacrifice selectivity. nih.gov For the bromination of fluorobenzene, reaction temperatures are typically maintained between 30°C and 70°C. google.com A preferred range for many reactions is between -10°C and 30°C to control the exothermic nature of the reaction. google.com
While highly activated rings like phenols can react without a catalyst, less reactive substrates require a catalyst to activate the halogen. wikipedia.org Even for activated systems, a catalyst can improve reaction rates and selectivity.
Catalyst Types :
Lewis Acids : Traditional catalysts like FeBr₃ and AlCl₃ are effective but are required in stoichiometric amounts and can generate significant waste. wikipedia.orglibretexts.org
Solid Acids : Heterogeneous catalysts like zeolites or acidic resins (e.g., Amberlyst-15) offer advantages in terms of easy separation and reusability. researchgate.netgoogle.com
Photoredox Catalysts : Modern methods utilize visible-light photoredox catalysts, such as Ru(bpy)₃Cl₂, to generate the brominating species in situ under mild conditions. beilstein-journals.org
Lewis Base Catalysts : Certain Lewis bases have been shown to catalyze halogenation reactions with N-halosuccinimides. chemrxiv.org
Catalyst Loading : The amount of catalyst used can affect the reaction's efficiency. While a sufficient amount is needed to drive the reaction, an excess can sometimes be detrimental. In certain Lewis base-catalyzed halogenations, overloading the catalyst has been observed to suppress the reaction process. researchgate.net Therefore, optimizing the catalyst loading is crucial for maximizing yield. For zeolite-catalyzed bromination, the amount is typically kept low, at no more than 10 grams per mole of substrate. google.com
Purification Techniques for Academic Synthesis
The purification of this compound and its precursors is a critical step in academic synthesis to ensure the isolation of a high-purity product, free from starting materials, reagents, and byproducts. The choice of purification method is largely dependent on the physical and chemical properties of the target compound and the impurities present. Common techniques employed include recrystallization, column chromatography, and acid-base extraction.
Recrystallization is a widely used technique for purifying solid compounds. This method relies on the differences in solubility of the desired compound and impurities in a particular solvent or solvent system. For dihydroxybenzoic acid derivatives, various solvents can be utilized. For instance, 3,5-dihydroxybenzoic acid, a potential precursor, can be purified by recrystallization from hot acetic acid with the use of decolorizing carbon to remove colored impurities. orgsyn.org Another related compound, 2,6-dimethoxybenzoic acid, has been successfully crystallized from various solvents including tetrahydrofuran (THF), acetonitrile (MeCN), and water, often by cooling a saturated solution.
In the synthesis of a closely related compound, 2,6-dibromo-3,4,5-trimethoxybenzoic acid, the product was purified by crystallization directly from the reaction mixture. nih.gov Upon cooling the solution, the desired product crystallized as long, thin needles, which were then collected. nih.gov This suggests that direct crystallization is a viable and efficient method for purifying halogenated dihydroxybenzoic acid derivatives.
Column chromatography is another powerful purification technique that separates compounds based on their differential adsorption to a stationary phase while a mobile phase flows through it. For polar compounds like dihydroxybenzoic acids, silica (B1680970) gel is a common stationary phase. The separation of various dihydroxybenzoic acid isomers has been successfully achieved using techniques like high-speed counter-current chromatography (HSCCC) and high-performance liquid chromatography (HPLC). sielc.com
In the case of 2,6-dihydroxybenzoic acid, a precursor, a purification method involving an adsorber resin (Dowex® 1X8-50) has been reported. mdpi.comresearchgate.net The product is first bound to the resin and then eluted to achieve a high degree of purity. mdpi.comresearchgate.net Thin-layer chromatography (TLC) is also a valuable tool for monitoring the progress of a reaction and for identifying suitable solvent systems for column chromatography of halogenated benzoic acid derivatives. researchgate.net
Acid-precipitation is a common and effective method for isolating acidic compounds like this compound from a reaction mixture. This technique involves adjusting the pH of the solution to precipitate the desired carboxylic acid. For example, in the purification of 2,6-dihydroxybenzoic acid, the product can be precipitated from an aqueous solution by acidification, followed by filtration.
The following table provides a summary of purification techniques applicable to this compound and its precursors based on methods used for structurally related compounds.
| Purification Technique | Description | Applicable To | Reference |
| Recrystallization | The compound is dissolved in a hot solvent and then allowed to cool, leading to the formation of pure crystals. | 3,5-dihydroxybenzoic acid, 2,6-dimethoxybenzoic acid, 2,6-dibromo-3,4,5-trimethoxybenzoic acid | orgsyn.orgnih.gov |
| Column Chromatography | Separation is based on the differential adsorption of compounds to a stationary phase. | Dihydroxybenzoic acid isomers, 2,6-dihydroxybenzoic acid | sielc.commdpi.comresearchgate.net |
| Acid-Precipitation | The desired acidic compound is precipitated from a solution by adjusting the pH. | 2,6-dihydroxybenzoic acid |
Chemical Reactivity and Transformation Studies of 2,6 Dibromo 3,5 Dihydroxybenzoic Acid
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. The aromatic ring of 2,6-dibromo-3,5-dihydroxybenzoic acid is highly substituted, leaving only one position (C4) available for substitution. The directing effects of the existing groups converge on this single site. The two hydroxyl groups are strongly activating ortho-, para-directors, while the carboxylic acid is a deactivating meta-director. Both effects promote substitution at the C4 position. However, the reaction is sterically hindered by the adjacent bromine and hydroxyl groups.
Further halogenation, such as bromination or chlorination, would be expected to occur exclusively at the C4 position, the only available site on the aromatic ring. The strong activating nature of the two hydroxyl groups would facilitate this reaction, but the significant steric hindrance from the neighboring substituents would likely necessitate forcing conditions. The reaction would yield the corresponding 2,6-dibromo-4-halo-3,5-dihydroxybenzoic acid.
Table 1: Potential Further Halogenation Reactions
| Reactant | Reagents and Conditions | Expected Major Product |
| This compound | Br₂, FeBr₃ (or other Lewis acid) | 2,4,6-Tribromo-3,5-dihydroxybenzoic acid |
| This compound | Cl₂, FeCl₃ (or other Lewis acid) | 4-Chloro-2,6-dibromo-3,5-dihydroxybenzoic acid |
The principles of regioselectivity for nitration and sulfonation follow those of halogenation, with the electrophile (NO₂⁺ or SO₃) directed to the C4 position.
Nitration: The use of standard nitrating agents, such as a mixture of concentrated nitric acid and sulfuric acid, is complicated by the sensitive nature of the substrate. The electron-rich dihydroxy-system is highly susceptible to oxidation by nitric acid, which can lead to the formation of complex mixtures, quinone-like structures, or degradation products rather than the desired nitrated compound. scirp.orgresearchgate.net Achieving selective nitration would require mild, specialized nitrating agents to avoid these side reactions. rsc.org
Sulfonation: Sulfonation using fuming sulfuric acid (H₂SO₄/SO₃) would introduce a sulfonic acid (-SO₃H) group at the C4 position. youtube.com This reaction is generally reversible and may require high temperatures, which could also pose a risk of degradation to the substrate. The expected product is 2,6-dibromo-3,5-dihydroxy-4-sulfobenzoic acid.
Table 2: Potential Nitration and Sulfonation Reactions
| Reactant | Reagents and Conditions | Expected Major Product | Notes |
| This compound | Conc. HNO₃, Conc. H₂SO₄ | 2,6-Dibromo-3,5-dihydroxy-4-nitrobenzoic acid | High potential for oxidation and degradation of the aromatic ring. |
| This compound | Fuming H₂SO₄ | 2,6-Dibromo-3,5-dihydroxy-4-sulfobenzoic acid | High temperatures may be required. |
Nucleophilic Aromatic Substitution Reactions
Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups positioned ortho or para to a good leaving group (such as a halide) to stabilize the negatively charged intermediate (Meisenheimer complex). libretexts.orgyoutube.com
The aromatic ring of this compound is rendered electron-rich by the two powerful electron-donating hydroxyl groups. This deactivates the ring towards nucleophilic attack, making the displacement of the bromine atoms via a standard SNAr mechanism extremely challenging. Reactions with common nucleophiles like amines or thiols are not expected to proceed under typical conditions. While studies on related compounds show that substitution of a bromine atom by amines or thiols is possible, the electronic properties of this compound make it a particularly unreactive substrate. chemicalbook.com Forcing conditions, such as high temperatures and pressures, or the use of a metal catalyst might facilitate substitution, but could also lead to decomposition.
Table 3: Hypothetical Nucleophilic Aromatic Substitution Reactions
| Nucleophile | Expected Product (Hypothetical) | Reaction Viability |
| Ammonia (NH₃) | 2-Amino-6-bromo-3,5-dihydroxybenzoic acid | Very low; the electron-rich ring deactivates the substrate for SNAr. |
| Primary Amines (R-NH₂) | 2-Alkylamino-6-bromo-3,5-dihydroxybenzoic acid | Very low; requires harsh conditions or catalysis. |
| Thiols (R-SH) | 2-Bromo-3,5-dihydroxy-6-(alkylthio)benzoic acid | Very low; the electron-rich ring is not susceptible to nucleophilic attack. |
Oxidation and Reduction Reactions
The oxidation of this compound is complex due to the presence of the resorcinol-like (1,3-dihydroxy) core. Unlike hydroquinones (1,4-dihydroxybenzenes), which readily oxidize to quinones, resorcinols are more resistant to oxidation and tend to undergo oxidative coupling or ring-opening reactions.
Direct oxidation of the 3,5-dihydroxy arrangement to a stable benzoquinone is not a typical reaction pathway. The oxidation of hydroquinones to p-benzoquinones is a well-established process using various oxidizing agents like potassium dichromate, manganese dioxide, or potassium bromate. chemicalbook.comatamanchemicals.comprepchem.com However, applying these strong oxidants to a resorcinol (B1680541) derivative like this compound would likely result in a complex mixture of polymeric materials or degradation products rather than a simple, isolable quinone. The formation of quinonoid intermediates is possible, but they would be highly reactive and prone to further transformation. The synthesis of a specific oxidized derivative would require highly selective reagents and carefully controlled reaction conditions.
Table 4: Potential Oxidation Reactions
| Oxidizing Agent | Potential Outcome(s) | Notes |
| Potassium Dichromate (K₂Cr₂O₇) / H₂SO₄ | Degradation, polymerization, complex mixture of oxidized products. | Strong, non-selective oxidant for this substrate. chemicalbook.com |
| Fremy's Salt ((KSO₃)₂NO) | Formation of highly reactive quinonoid intermediates, potential for polymerization. | Known for oxidizing phenols to quinones, but resorcinol core complicates the reaction. jetir.org |
| Manganese Dioxide (MnO₂) | Complex mixture of oxidized products. | A common, heterogeneous oxidant used for converting hydroquinones. prepchem.com |
Reduction of Bromine Atoms (Dehalogenation)
The removal of bromine atoms from the aromatic ring of this compound, a process known as hydrodehalogenation, can be achieved through both chemical and biological methods. The choice of method influences the selectivity and reaction conditions.
Catalytic hydrodehalogenation is a common chemical approach for removing aryl halides. kuleuven.be This typically involves the use of a metal catalyst, most often palladium on a carbon support (Pd/C), and a source of hydrogen. kuleuven.be The hydrogen source can be molecular hydrogen (H₂) gas or a transfer agent like isopropanol (B130326) or ethanol (B145695). iastate.edursc.org The reaction proceeds via oxidative addition of the carbon-bromine bond to the palladium catalyst, followed by reduction. While effective, achieving selective monodebromination versus complete debromination can be challenging and depends heavily on fine-tuning the reaction conditions. Studies on halophenols have shown that the reactivity order can be influenced by the halogen, with a Pd/CeO₂ catalyst showing reactivity in the order F > Cl > Br >> I, suggesting that the desorption of the halide from the catalyst surface is a key factor. iastate.educhemrxiv.org
Enzymatic dehalogenation presents a highly specific and mild alternative. Reductive dehalogenases are a class of enzymes that catalyze the removal of halogens from organic compounds. nih.gov A reductive dehalogenase homolog from Nitratireductor pacificus (RdhAₙₚ) shows a distinct preference for substrates with a 2,6-dihalogenated phenolic structure. nih.gov While its highest activity was recorded with 3,5-dibromo-4-hydroxybenzoic acid, its specificity suggests it could be a potent catalyst for the dehalogenation of this compound. nih.gov Similarly, the aerobic bacterium Delftia sp. EOB-17 has been shown to completely debrominate 3,5-dibromo-4-hydroxybenzoate (B1263476) to 4-hydroxybenzoate (B8730719) under aerobic conditions, a process mediated by a reductive dehalogenase gene. nih.gov These biological systems offer the potential for highly selective dehalogenation under environmentally benign conditions. semanticscholar.org
Table 1: Comparison of Dehalogenation Methods
| Method | Reagents/Catalyst | Typical Conditions | Product(s) | Selectivity Notes |
|---|---|---|---|---|
| Catalytic Hydrogenation | H₂, Pd/C | Room temperature to moderate heat, atmospheric to high pressure | 3,5-Dihydroxybenzoic acid | Often leads to complete dehalogenation. Selective monodehalogenation is challenging. |
| Transfer Hydrodehalogenation | Isopropanol, Pd/CeO₂, NaOH | Mild heat (e.g., 65 °C) | 3,5-Dihydroxybenzoic acid | Can be highly efficient; reactivity is dependent on the support and reaction conditions. iastate.educhemrxiv.org |
| Enzymatic Dehalogenation | Reductive dehalogenase (e.g., from Delftia sp. or N. pacificus) | Aqueous buffer, ambient temperature, specific pH (e.g., pH 8) | 6-Bromo-3,5-dihydroxybenzoic acid and/or 3,5-Dihydroxybenzoic acid | Potentially very high for specific C-Br bonds, offering stepwise dehalogenation. nih.govnih.gov |
Reduction of Carboxylic Acid Functionality (e.g., to Alcohols)
The reduction of the carboxylic acid group in this compound to a primary alcohol (2,6-dibromo-3,5-dihydroxyphenyl)methanol presents a chemoselectivity challenge due to the presence of other reducible or sensitive functional groups.
Strong, non-selective reducing agents like lithium aluminum hydride (LiAlH₄) will readily reduce carboxylic acids to alcohols. However, LiAlH₄ is highly reactive and would likely also cause the reductive cleavage of the carbon-bromine bonds, leading to a mixture of dehalogenated products.
For a more selective transformation, borane (B79455) reagents such as borane-tetrahydrofuran (B86392) complex (BH₃·THF) or diborane (B8814927) (B₂H₆) are the reagents of choice. libretexts.orgorganic-chemistry.org Boranes are known for their remarkable ability to selectively reduce carboxylic acids in the presence of other functional groups, including aryl halides and esters. researchgate.netresearchgate.net The reaction proceeds rapidly at room temperature and is generally quantitative. researchgate.netresearchgate.net This high chemoselectivity makes it the most suitable standard laboratory method for converting this compound to the corresponding benzyl (B1604629) alcohol without affecting the bromine substituents.
Modern catalytic approaches also offer pathways for this reduction. For instance, hydrosilylation catalyzed by Lewis acids like B(C₆F₅)₃ can reduce carboxylic acids to disilyl acetals, which are then hydrolyzed to aldehydes. nih.govresearchgate.net Further reduction would yield the alcohol. Enzymatic methods using carboxylic acid reductases (CARs) offer another green alternative, converting carboxylic acids to aldehydes using ATP and NADPH as cofactors, with subsequent reduction to the alcohol possible with alcohol dehydrogenases. nih.gov
Table 2: Reagents for the Reduction of the Carboxylic Acid Group
| Reagent | Solvent | Selectivity | Expected Product | Comments |
|---|---|---|---|---|
| Lithium Aluminum Hydride (LiAlH₄) | THF, Diethyl ether | Low | Mixture including (3,5-dihydroxyphenyl)methanol | Highly reactive; expected to also reduce the C-Br bonds. |
| Borane-THF (BH₃·THF) | THF | High | (2,6-Dibromo-3,5-dihydroxyphenyl)methanol | Standard, highly selective method for reducing carboxylic acids in the presence of aryl halides. researchgate.netresearchgate.net |
| Catalytic Hydrosilylation | Trialkylsilane, B(C₆F₅)₃ catalyst | Moderate to High | (2,6-Dibromo-3,5-dihydroxyphenyl)methanol (via aldehyde) | Requires a two-step (reduction then hydrolysis) process. nih.gov |
| Carboxylic Acid Reductases (CARs) | Aqueous Buffer | High | (2,6-Dibromo-3,5-dihydroxyphenyl)methanol (with coupled enzyme) | Enzymatic method offering high selectivity under mild conditions. nih.gov |
Esterification and Amidation of the Carboxylic Acid Moiety
The carboxylic acid group of this compound can be converted to esters and amides, though the steric hindrance from the two ortho-bromine atoms can influence the choice of method.
Esterification is commonly performed using the Fischer-Speier method, which involves heating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). libretexts.orgorganic-chemistry.orgmasterorganicchemistry.com This is an equilibrium-driven reaction, and the use of excess alcohol or removal of water is necessary to drive it towards the ester product. libretexts.org For a substrate like this compound, the phenolic hydroxyl groups are also acidic and could potentially undergo side reactions, so protection of these groups may be necessary for higher yields and purity. The steric hindrance from the adjacent bromine atoms may slow the rate of esterification.
For sterically hindered acids, methods involving the activation of the carboxylic acid are often more effective. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) can be used to form esters under milder conditions. researchgate.net This approach avoids strong acids and high temperatures.
Amidation reactions to form the corresponding amide can be achieved by first converting the carboxylic acid to a more reactive derivative, such as an acyl chloride (using thionyl chloride, SOCl₂), followed by reaction with an amine. However, the phenolic groups would likely react with SOCl₂. A more direct and milder approach involves using peptide coupling reagents, similar to those used in esterification. The combination of a carbodiimide (B86325) like DCC or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) activates the carboxylic acid, allowing it to react efficiently with an amine to form the amide bond. researchgate.net
Table 3: Synthesis of Esters and Amides
| Transformation | Method | Reagents | Conditions | Key Considerations |
|---|---|---|---|---|
| Esterification | Fischer-Speier | Alcohol (e.g., CH₃OH), H₂SO₄ (cat.) | Reflux | Equilibrium reaction; steric hindrance may lower rate; potential for phenol (B47542) side-reactions. libretexts.org |
| Esterification | Carbodiimide Coupling | Alcohol, DCC, DMAP (cat.) | Room temperature | Milder conditions; suitable for sterically hindered substrates. researchgate.net |
| Amidation | Via Acyl Chloride | 1. SOCl₂ 2. Amine (e.g., RNH₂) | Heat, then addition of amine | Harsh conditions; will react with phenolic -OH groups. |
| Amidation | Peptide Coupling | Amine, EDC, HOBt | Room temperature | Mild and efficient; standard method for amide bond formation. researchgate.net |
Chelation and Complexation Reactions
The arrangement of two hydroxyl groups and a carboxylic acid on the aromatic ring gives this compound significant potential for engaging in coordination chemistry and forming larger molecular assemblies.
Compounds containing ortho-dihydroxy (catechol) or salicylic (B10762653) acid moieties are well-known chelating agents, capable of binding strongly to a variety of metal ions. While this compound does not have an ortho-dihydroxy arrangement, the combination of the 3,5-dihydroxy and 2,6-dibromo groups on a benzoic acid core creates a unique ligand environment.
Table 4: Potential Metal Chelation Sites and Interactions
| Functional Groups Involved | Potential Chelation Mode | Metal Ion Type | Effect of Bromine |
|---|---|---|---|
| Carboxylate (-COO⁻) | Monodentate or Bidentate | Divalent and trivalent cations (e.g., Fe³⁺, Co²⁺, Ni²⁺) | Electronic withdrawal may slightly alter carboxylate basicity. |
| 3-OH, 5-OH, Carboxylate | Tridentate (upon deprotonation) | Transition metals, Lanthanides | Increases acidity of phenolic -OH groups, potentially enhancing binding affinity. |
Supramolecular chemistry relies on non-covalent interactions to build large, ordered structures. This compound possesses multiple functional groups capable of directing such assembly.
Halogen Bonding: A key feature of this molecule is the presence of two bromine atoms. These bromine atoms can participate in halogen bonding, a directional, non-covalent interaction where the electropositive region on the bromine atom (the σ-hole) interacts with a nucleophile (a Lewis base), such as an oxygen or nitrogen atom from a neighboring molecule. This interaction is comparable in strength and directionality to a classical hydrogen bond and provides a powerful tool for crystal engineering. The interplay between strong hydrogen bonding (from -COOH and -OH) and halogen bonding (from C-Br) can lead to the formation of complex and predictable three-dimensional supramolecular architectures.
Table 5: Non-Covalent Interactions in Supramolecular Assembly
| Interaction Type | Participating Groups | Role in Assembly | Relative Strength |
|---|---|---|---|
| Hydrogen Bond (Intermolecular) | -COOH with -COOH | Forms primary dimers | Strong |
| Hydrogen Bond (Intermolecular) | -OH with -OH or -COOH | Links dimers into sheets/chains | Moderate to Strong |
| Halogen Bond | C-Br with O/N atoms | Directs 3D packing, links layers | Weak to Moderate |
| π-π Stacking | Aromatic rings | Stabilizes layered structures | Weak |
Decarboxylation Pathways and Mechanisms
Decarboxylation, the removal of the carboxyl group as carbon dioxide (CO₂), is a key reaction for many aromatic acids. The facility of this reaction is highly dependent on the substitution pattern of the aromatic ring.
For hydroxybenzoic acids, decarboxylation is greatly facilitated when a hydroxyl group is positioned ortho or para to the carboxylic acid. This is because the mechanism can proceed through a stabilized cyclohexadienone intermediate. psu.edursc.org However, in this compound, the hydroxyl groups are meta to the carboxyl group. Studies on the parent 3,5-dihydroxybenzoic acid show that it is exceptionally stable to thermal decarboxylation, with no significant reaction observed at temperatures up to 330 °C in hydrothermal conditions. acs.orgresearchgate.net This stability is attributed to the lack of electronic stabilization for the intermediates involved in the common decarboxylation mechanisms. Simple heating is therefore not expected to be an effective method for decarboxylating this molecule.
Alternative, more forceful pathways are required. One such pathway is bromodecarboxylation . In this reaction, electrophilic attack by bromine occurs at the carbon atom bearing the carboxyl group (an ipso-substitution), which is then followed by the loss of CO₂. acs.orgacs.org This type of reaction has been studied for related compounds like 3,5-dibromo-2-hydroxybenzoic acid and 3,5-dibromo-4-hydroxybenzoic acid. acs.orgacs.orgresearchgate.net The mechanism involves the formation of a reactive cyclohexadienone intermediate that subsequently loses carbon dioxide. acs.org
Modern transition-metal-catalyzed methods have also been developed for the decarboxylation of aromatic acids under milder conditions, sometimes involving radical pathways or oxidative addition, but their applicability to this specific, highly functionalized substrate would require empirical investigation. nih.govmasterorganicchemistry.com
Table 6: Decarboxylation Pathways
| Pathway | Conditions | Mechanism | Applicability/Outcome |
|---|---|---|---|
| Thermal Decarboxylation | High temperature (>330 °C) | Electrophilic substitution (Sₑ1-like) | Very low reactivity expected due to meta-OH substitution. acs.org |
| Bromodecarboxylation | Bromine (Br₂), Acetic Acid | Electrophilic attack at C1 followed by CO₂ loss | A plausible pathway, leading to 1,3,5-tribromo-2,4-dihydroxybenzene. acs.orgacs.org |
| Catalytic Decarboxylation | Transition metal catalyst (e.g., Cu, Pd) | Varies (e.g., radical, organometallic intermediate) | Potentially effective but would require specific catalyst development for this substrate. nih.gov |
| Peroxidase-Mediated Decarboxylation | Peroxidase enzyme, H₂O₂ | Oxidative process | Generally effective for p-hydroxybenzoic acids; applicability to this isomer is uncertain. nih.gov |
Advanced Spectroscopic and Structural Characterization of 2,6 Dibromo 3,5 Dihydroxybenzoic Acid and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation
NMR spectroscopy is a powerful, non-destructive analytical technique that probes the magnetic properties of atomic nuclei. It provides a wealth of information regarding the structure, dynamics, reaction state, and chemical environment of molecules. For a substituted benzene (B151609) derivative like 2,6-dibromo-3,5-dihydroxybenzoic acid, NMR is crucial for verifying the specific substitution pattern on the aromatic ring.
The ¹H NMR spectrum provides information on the number of different types of protons and their electronic environments. In the case of this compound, the structure dictates a highly simplified aromatic region in its ¹H NMR spectrum.
Aromatic Protons: Due to the substitution pattern, there is only one proton directly attached to the aromatic ring, at the C4 position. This would theoretically result in a single signal (a singlet) in the aromatic region of the spectrum, typically observed between 6.5 and 8.0 ppm for aryl protons. libretexts.org The exact chemical shift would be influenced by the electronic effects of the adjacent bromine and hydroxyl substituents.
Hydroxyl and Carboxylic Protons: The compound possesses two phenolic hydroxyl (-OH) groups and one carboxylic acid (-COOH) proton. These are acidic protons, and their signals are typically broad. Their chemical shifts can vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. In a solvent like DMSO-d₆, these protons might appear as distinct, broad singlets at a downfield chemical shift. For comparison, in the related compound 2,6-dihydroxybenzoic acid, the hydroxyl and carboxylic protons show signals at varied positions depending on the solvent used. chemicalbook.com
| Predicted ¹H NMR Signals for this compound |
| Proton Type |
| Aromatic (H-4) |
| Phenolic (-OH) |
| Carboxylic Acid (-COOH) |
Data is predictive based on the analysis of structurally similar compounds and general principles of NMR spectroscopy.
The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in a molecule and provides information about their chemical environment.
For the symmetric structure of this compound, seven distinct carbon signals are expected:
Carbonyl Carbon: The carbon of the carboxylic acid group (C=O) is characteristically found far downfield, typically in the range of 165-185 ppm. For the related 2,6-dihydroxybenzoic acid, this signal appears around 170-173 ppm. chemicalbook.com
Aromatic Carbons: Six signals are expected for the aromatic carbons.
The carbons bearing the bromine atoms (C2, C6) would be shifted upfield relative to unsubstituted benzene due to the 'heavy atom effect'.
The carbons attached to the hydroxyl groups (C3, C5) would be significantly deshielded and appear downfield.
The carbon bearing the carboxylic acid group (C1) and the proton-bearing carbon (C4) would also have distinct chemical shifts.
| Predicted ¹³C NMR Signals for this compound |
| Carbon Type |
| Carbonyl (C=O) |
| Aromatic (C1-C6) |
Data is predictive. Chemical shifts for aromatic carbons are highly dependent on the specific electronic environment created by the substituents.
While 1D NMR provides fundamental data, 2D NMR experiments are essential for unambiguously assigning signals and confirming the molecular structure by revealing through-bond and through-space correlations between nuclei.
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through two or three bonds). For this compound, a ¹H-¹H COSY would be of limited use for the aromatic system itself, as there is only a single, isolated aromatic proton.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This technique correlates protons directly to the carbons they are attached to. An HSQC spectrum would definitively link the singlet in the ¹H NMR aromatic region to its corresponding C4 carbon signal in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This is often the most powerful 2D NMR experiment for elucidating the structure of highly substituted aromatics. It shows correlations between protons and carbons over two or three bonds. For this molecule, the H4 proton would show correlations to the surrounding carbons (C2, C3, C5, C6), and potentially the carboxylic carbon (C7), providing conclusive evidence for the substitution pattern. For instance, observing a correlation from the single aromatic proton to the two bromine-bearing carbons and the two hydroxyl-bearing carbons would confirm the structure. Data for the related compound 2,5-dihydroxybenzoic acid shows the utility of these techniques in assigning the full carbon and proton framework. bmrb.io
NMR spectroscopy is a valuable tool for real-time monitoring of chemical reactions and for obtaining mechanistic insights. By taking spectra at various time points during a reaction, one can observe the disappearance of reactant signals and the simultaneous appearance of product signals.
For example, in a hypothetical esterification reaction of this compound, one could monitor the reaction progress by:
Observing the decrease in the intensity of the carboxylic acid proton signal.
Tracking the appearance of new signals corresponding to the protons of the newly formed ester group (e.g., a methoxy (B1213986) or ethoxy group).
Noting the shift in the chemical shifts of the aromatic proton and carbons due to the change in the electronic nature of the C1 substituent from a carboxylic acid to an ester.
This approach allows for the determination of reaction kinetics and can help in optimizing reaction conditions. Similarly, in the synthesis of derivatives like 2,6-dibromo-3,4,5-trimethoxybenzoic acid, NMR could be used to follow the methylation of the hydroxyl groups. nih.gov
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns.
HRMS provides a highly accurate measurement of the molecular mass of a compound, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental formula of a molecule.
For this compound (Molecular Formula: C₇H₄Br₂O₄), HRMS is critical for confirmation. echemi.comchemscene.com The presence of two bromine atoms creates a characteristic isotopic pattern (due to the nearly equal abundance of ⁷⁹Br and ⁸¹Br isotopes), which would be clearly visible in the mass spectrum. An HRMS analysis would be expected to show an [M-H]⁻ ion at an m/z that precisely matches the calculated mass for the C₇H₃Br₂O₄⁻ species. Predicted data for the closely related isomer 3,5-dibromo-2,6-dihydroxybenzoic acid illustrates the expected adducts. uni.lu
| Predicted HRMS Data for this compound (C₇H₄Br₂O₄) |
| Adduct Ion |
| [M-H]⁻ |
| [M+H]⁺ |
| [M+Na]⁺ |
Values are calculated based on the molecular formula and monoisotopic masses of the most abundant isotopes. The presence of two bromine atoms will result in a characteristic M, M+2, M+4 isotopic pattern.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Characterization
Upon ionization, typically through electrospray ionization (ESI) in negative mode, the molecular ion [M-H]⁻ of this compound would be formed at an m/z of approximately 311.1. lakome2.com Subsequent collision-induced dissociation (CID) would likely initiate characteristic fragmentation patterns.
A primary and highly probable fragmentation pathway for carboxylic acids is the loss of the carboxyl group as CO₂ (a neutral loss of 44 Da). libretexts.org Another expected fragmentation would be the cleavage of the C-Br bonds, leading to the loss of bromine radicals. The presence of two bromine isotopes (⁷⁹Br and ⁸¹Br in nearly equal abundance) would result in characteristic isotopic patterns for bromine-containing fragments.
Common fragmentation pathways for aromatic compounds include ring cleavage. For substituted benzoic acids, fragmentation often involves the loss of substituents from the aromatic ring. In the case of this compound, the sequential loss of hydroxyl groups (as H₂O) and bromine atoms would be anticipated.
Table 1: Predicted Tandem Mass Spectrometry (MS/MS) Fragmentation of this compound
| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss | m/z of Fragment Ion |
| [M-H]⁻ (311.1) | Decarboxylated ion | CO₂ | ~267.1 |
| [M-H]⁻ (311.1) | Loss of a bromine atom | Br | ~232.1 |
| [M-H]⁻ (311.1) | Loss of a hydroxyl group | H₂O | ~293.1 |
Note: The m/z values are approximate and depend on the specific bromine isotopes present in the fragment.
Ionization Energy Reduction Studies in Gas Phase
The ionization energy (IE) of a molecule is the minimum energy required to remove an electron from its gaseous state. While specific experimental or computational studies on the ionization energy of this compound were not found, the influence of its substituents allows for a qualitative prediction of its IE relative to benzoic acid.
The parent molecule, benzoic acid, has a reported gas-phase ionization energy. nist.govnist.gov The substituents on the aromatic ring of this compound—two bromine atoms and two hydroxyl groups—are both electron-withdrawing in nature through inductive effects, although the hydroxyl groups can be electron-donating through resonance. The strong electronegativity of the bromine atoms is expected to significantly stabilize the molecule's highest occupied molecular orbital (HOMO), thereby increasing the energy required to remove an electron.
Studies on substituted benzoic acids have shown that electron-withdrawing groups generally increase the acidity of the carboxylic acid by stabilizing the conjugate base. libretexts.org While acidity and ionization energy are distinct properties, the underlying electronic effects of substituents are related. The cumulative electron-withdrawing effect of the four substituents in this compound would likely lead to a higher ionization energy compared to unsubstituted benzoic acid.
Infrared (IR) Spectroscopy for Functional Group Identification and Hydrogen Bonding Analysis
Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound is expected to exhibit distinct absorption bands corresponding to its hydroxyl, carbonyl, and aromatic functionalities. A study on the synthesis of this compound reported characteristic FTIR peaks that align with these expectations. lakome2.com
The presence of both intramolecular and intermolecular hydrogen bonding significantly influences the position and shape of the O-H and C=O stretching bands. The broadness of the O-H stretching vibration is a hallmark of hydrogen bonding. rsc.org
Table 2: Characteristic Infrared (IR) Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reported Wavenumber (cm⁻¹) lakome2.com |
| O-H (Carboxylic Acid) | Stretching, H-bonded | 3300 - 2500 (broad) | Not specified |
| O-H (Phenolic) | Stretching, H-bonded | 3500 - 3200 (broad) | Not specified |
| C=O (Carboxylic Acid) | Stretching | 1710 - 1680 | 1672 |
| C=C (Aromatic) | Stretching | 1600 - 1450 | 1580 |
| C-O (Carboxylic Acid/Phenol) | Stretching | 1300 - 1200 | 1212 |
| C-Br | Stretching | Below 1000 | 1057 |
The carbonyl stretching frequency at 1672 cm⁻¹ suggests the presence of a conjugated carboxylic acid. lakome2.com The positions of the C=C, C-O, and C-Br stretches further confirm the molecular structure. The broad nature of the hydroxyl bands, which would be expected in the 3500-2500 cm⁻¹ region, is indicative of extensive hydrogen bonding, a key factor in the molecule's solid-state structure and properties.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Complexation Studies
Ultraviolet-visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. Aromatic compounds like benzoic acid and its derivatives typically exhibit characteristic absorption bands in the UV region. For benzoic acid, these are often referred to as the A, B, and C bands, corresponding to π → π* transitions. researchgate.netsielc.com The positions and intensities of these bands are sensitive to the substituents on the aromatic ring and the solvent environment. rsc.org
While a detailed UV-Vis spectrum for this compound is not available, a study involving its use as a starting material for diiron dendrimer complexes provides some insight. nih.gov The synthesis of a derivative, tert-butyl 2,6-dibromo-3,5-dihydroxybenzoate, was reported, and subsequent reactions to form more complex structures were monitored. nih.gov A change in the UV-Vis spectrum was noted upon the reaction of a diiron(II) complex with a substrate, indicating that the electronic environment of the chromophore was altered. nih.gov
The electronic transitions in this compound would be influenced by the auxochromic hydroxyl groups and the halogen substituents. These groups can cause a bathochromic (red) or hypsochromic (blue) shift of the absorption maxima compared to unsubstituted benzoic acid. The formation of metal complexes with the carboxylate and hydroxyl moieties would further alter the electronic structure and, consequently, the UV-Vis spectrum, making this technique useful for studying complexation.
X-ray Crystallography for Solid-State Structure Determination
The study of DBrTMBA revealed that it crystallizes in the monoclinic space group P2₁/n. A key finding was that the carboxylic acid group is nearly perpendicular to the plane of the benzene ring, with a dihedral angle of 86.7(2)°. This perpendicular arrangement is a notable structural characteristic.
Table 3: Selected Crystallographic Data for 2,6-Dibromo-3,4,5-trimethoxybenzoic Acid
| Parameter | Value |
| Chemical Formula | C₁₀H₁₀Br₂O₅ |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 10.1612 (6) |
| b (Å) | 9.0763 (6) |
| c (Å) | 14.1724 (9) |
| β (°) | 99.413 (5) |
| Volume (ų) | 1289.05 (14) |
| Z | 4 |
Data sourced from a study on 2,6-dibromo-3,4,5-trimethoxybenzoic acid.
Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-Stacking)
The crystal packing of DBrTMBA is dominated by a chain of hydrogen bonds along the crystallographic b-axis. Unlike some other benzoic acid derivatives that form dimeric structures through hydrogen bonding between their carboxylic acid groups, DBrTMBA molecules are arranged in a catemeric fashion. This results in an endless chain of carboxylic H-carbonyl interactions. The O-H···O distance in this hydrogen-bonded chain is 2.617(5) Å.
Another significant intermolecular interaction observed is a carbonyl-phenyl contact, which can be described as a lone pair(O)-π interaction. The distance from the carbonyl oxygen to the center of the benzene ring is 3.030(4) Å. This interaction is thought to contribute to the stability of the chain-like structure over a dimeric arrangement. While halogen bonding is a possibility in brominated compounds, the primary interactions identified in the DBrTMBA structure were hydrogen bonding and the O(lp)-π contact.
Hirshfeld Surface Analysis and Quantitative Contribution of Intermolecular Contacts
The analysis highlights the regions of close contact between neighboring molecules. For DBrTMBA, the Hirshfeld surface analysis confirmed the importance of the hydrogen bonding involving the carboxylic acid group as both a donor and an acceptor. The O(lp)-π interaction was also visualized. By decomposing the Hirshfeld surface into a 2D fingerprint plot, the percentage contribution of different types of intermolecular contacts can be quantified.
Table 4: Quantitative Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis of 2,6-Dibromo-3,4,5-trimethoxybenzoic Acid
| Intermolecular Contact | Contribution (%) |
| H···H | Not specified |
| O···H/H···O | Dominant due to H-bonding |
| Br···H/H···Br | Present |
| C···H/H···C | Present |
| O(lp)···π | Significant |
Note: Specific percentage values were not provided in the summary of the source material, but the qualitative importance of the interactions was highlighted.
This detailed structural analysis of a close derivative provides a strong model for predicting the solid-state behavior of this compound, which would also be expected to exhibit extensive hydrogen bonding and potentially similar chain-like packing motifs.
Influence of Substituents on Crystal Architecture
The primary drivers of the supramolecular assembly in substituted benzoic acids are the carboxylic acid groups, which typically form robust centrosymmetric dimers via O-H···O hydrogen bonds, creating a characteristic R²₂(8) ring motif. nih.gov This dimerization is a very common feature in the crystal structures of benzoic acid derivatives. nih.gov
Furthermore, the hydroxyl groups and the bromine atoms can participate in intermolecular hydrogen bonding, potentially linking the primary carboxylic acid dimers into more extended one-, two-, or three-dimensional networks. For instance, in the crystal structure of 3,5-dibromo-2-hydroxybenzoic acid, molecules are linked into zigzag one-dimensional tapes through C-H···Br interactions and π–π stacking. nih.gov The presence of two bromine atoms and two hydroxyl groups in this compound increases the potential for a complex and robust network of such interactions.
The steric hindrance and electronic effects of the bulky bromine atoms at the 2 and 6 positions will significantly influence the conformation of the carboxylic acid group relative to the benzene ring. In a study of 2,6-dibromo-3,4,5-trimethoxybenzoic acid, the carboxylic acid group was found to be nearly perpendicular to the plane of the benzene ring. nih.gov A similar perpendicular orientation can be anticipated for this compound, which would, in turn, affect the π–π stacking interactions between aromatic rings. In some structures, this can favor a catemeric (chain-like) arrangement over the more common dimeric structure. nih.gov
The interplay between the strong hydrogen bonding of the carboxylic acid and hydroxyl groups, the potential for halogen bonding from the bromine atoms, and the steric constraints imposed by the ortho-substituents will ultimately define the crystal lattice of this compound. A comparative analysis of related structures is summarized in the table below.
| Compound Name | Key Supramolecular Interactions | Reference |
| 3-Bromo-2-hydroxybenzoic acid | Centrosymmetric carboxyl-carboxyl O-H···O dimers, intramolecular hydroxyl-carboxyl O-H···O interaction. | nih.gov |
| 3,5-Dibromo-2-hydroxybenzoic acid | Intramolecular O-H···O=C hydrogen bond, hydrogen-bonded dimers via O-H···O interactions, C-H···Br interactions, and π–π stacking. | nih.gov |
| 2,6-Dibromo-3,4,5-trimethoxybenzoic acid | Catemeric arrangement through carboxylic H–carbonyl interactions, potential lone pair(O)–π-hole interaction. | nih.gov |
| 2,6-Dihydroxybenzoic acid | Hydrogen-bonded carboxylic dimers forming a herringbone motif. | wikipedia.org |
This table is generated based on published crystallographic data for related compounds to infer potential interactions in this compound.
Spectrophotometric and Potentiometric Studies for Ligand-Metal Ion Equilibria
The dihydroxybenzoic acid framework is an excellent chelating agent for a variety of metal ions due to the presence of multiple oxygen donor atoms in the carboxylic acid and hydroxyl functional groups. Spectrophotometric and potentiometric titrations are powerful techniques used to elucidate the stoichiometry and stability of the resulting metal complexes in solution.
While specific studies on the ligand-metal ion equilibria of this compound are not detailed in the available literature, extensive research on related dihydroxybenzoic acids, such as 2,3-dihydroxybenzoic acid and 3,4-dihydroxybenzoic acid, provides a strong foundation for understanding its coordination behavior. nih.govchem-soc.siresearchgate.net These studies reveal that such ligands can coordinate with metal ions in different modes depending on the pH of the solution. chem-soc.si In acidic media, coordination typically occurs in a salicylate (B1505791) mode, involving the carboxylate group and the adjacent hydroxyl group. chem-soc.si In more basic conditions, a catecholate mode, involving the two adjacent hydroxyl groups, becomes dominant. chem-soc.si
Potentiometric titrations, often employing the Calvin-Bjerrum method, are used to determine the protonation constants of the ligand and the stability constants of the metal-ligand complexes. nih.gov The formation of various complex species, such as ML, ML₂, and protonated or hydrolyzed species (e.g., ML₂H), can be identified and quantified. chem-soc.siresearchgate.net
Spectrophotometric methods are complementary and rely on the change in the UV-visible absorption spectrum of the ligand upon complexation with a metal ion. chem-soc.si This technique is particularly useful for determining the stoichiometry of the complexes using methods like the molar ratio or continuous variation (Job's plot) methods.
For this compound, the presence of two hydroxyl groups and a carboxylic acid group suggests a strong chelating ability. The equilibrium reactions with a trivalent metal ion (M³⁺) can be generalized as follows:
M³⁺ + H₃L ⇌ [M(H₂L)]²⁺ + H⁺ [M(H₂L)]²⁺ ⇌ [M(HL)]⁺ + H⁺ [M(HL)]⁺ ⇌ [ML] + H⁺
Studies on ligands like 2,3-dihydroxybenzoic acid with metal ions such as La(III) and Y(III) have demonstrated the formation of stable complexes. chem-soc.siresearchgate.net The stability of these complexes is influenced by the charge and size of the metal ion, as well as the electronic effects of the substituents on the benzoic acid ring. The electron-withdrawing nature of the two bromine atoms in this compound would likely increase the acidity of the hydroxyl and carboxylic protons, potentially influencing the stability constants of its metal complexes compared to non-halogenated analogues.
The table below presents stability constants for complexes of related dihydroxybenzoic acids with Yttrium(III), illustrating the type of data obtained from such studies.
| Ligand | Complex Species | log β |
| 2,3-Dihydroxybenzoic acid | YL | 13.01 |
| 2,3-Dihydroxybenzoic acid | Y(HL)₂²⁻ | 12.55 |
| 2,3-Dihydroxybenzoic acid | YL₂³⁻ | 22.50 |
| 3,4-Dihydroxybenzoic acid | YL | 13.78 |
| 3,4-Dihydroxybenzoic acid | YL₂³⁻ | 24.18 |
Data sourced from a potentiometric study on Yttrium(III) complexes. researchgate.net 'L' represents the fully deprotonated dihydroxybenzoic acid ligand. This data is for illustrative purposes to show typical complex stabilities.
Chiroptical Spectroscopy (if chiral derivatives are relevant)
Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD), Vibrational Circular Dichroism (VCD), and Optical Rotatory Dispersion (ORD), are essential for the structural elucidation of chiral molecules. These methods measure the differential interaction of a chiral substance with left and right circularly polarized light.
The parent molecule, this compound, is achiral and therefore does not exhibit chiroptical properties. For chiroptical spectroscopy to be relevant, a chiral derivative of this compound would need to be synthesized. This could be achieved, for example, by introducing a chiral center through esterification or amidation of the carboxylic acid group with a chiral alcohol or amine, or by synthesizing a derivative with axial chirality.
A thorough review of the scientific literature did not yield any studies on the synthesis or chiroptical analysis of chiral derivatives of this compound. While the synthesis of chiral derivatives from related aromatic compounds and the study of their chiroptical properties is an active area of research, specific information pertaining to the title compound is not available. Therefore, this section is not presently applicable.
Theoretical and Computational Investigations of 2,6 Dibromo 3,5 Dihydroxybenzoic Acid
Quantum Chemical Calculations (e.g., DFT, MP2) for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental in elucidating the electronic structure and predicting the reactivity of 2,6-Dibromo-3,5-dihydroxybenzoic acid. Density Functional Theory (DFT) is a commonly employed method for such investigations. For this compound, DFT calculations have been performed using the BLYP (Becke, Lee, Yang, and Parr) functional with a DNP (Double Numerical plus Polarization) basis set, as well as the B3LYP functional with a 6-31G(d,p) basis set, to analyze its properties. lakome2.com
Geometry Optimization and Conformational Analysis
Geometry optimization is a computational process to determine the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For this compound, this involves calculating bond lengths, bond angles, and dihedral angles that result in the minimum energy state.
Conformational analysis further explores the different spatial arrangements of the atoms that can be achieved through rotation about single bonds. The key rotational degrees of freedom in this compound are the orientations of the carboxylic acid group and the two hydroxyl groups relative to the benzene (B151609) ring. Intramolecular hydrogen bonding between the hydroxyl groups and the carboxylic acid group is expected to play a significant role in determining the most stable conformers. Potential energy scans, which systematically vary specific dihedral angles and calculate the corresponding energy, have been utilized to study the conformational landscape of this molecule. lakome2.com
Table 1: Representative Geometrical Parameters for Substituted Benzoic Acids
| Parameter | Expected Value |
|---|---|
| C-C (aromatic) bond length | ~1.40 Å |
| C-Br bond length | ~1.90 Å |
| C-O (hydroxyl) bond length | ~1.36 Å |
| C-C (carboxyl) bond length | ~1.49 Å |
| C=O (carboxyl) bond length | ~1.22 Å |
| C-O-H (hydroxyl) bond angle | ~109° |
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons in a reaction (nucleophilicity), while the LUMO is the orbital that is most likely to accept electrons (electrophilicity). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. youtube.comyoutube.com
For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the oxygen atoms of the hydroxyl groups. The LUMO, conversely, is likely to be distributed over the carboxylic acid group and the carbon atoms of the benzene ring, influenced by the electron-withdrawing bromine atoms. Analysis of the HOMO and LUMO has been performed for this molecule, providing insights into its reactivity patterns. lakome2.com
Table 2: Illustrative Frontier Molecular Orbital Energies for a Substituted Dihydroxybenzoic Acid
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -6.5 |
| LUMO | -1.8 |
| HOMO-LUMO Gap | 4.7 |
Note: These are representative values for a similar molecule and not the specific calculated values for this compound.
Electrostatic Potential Mapping
An electrostatic potential (ESP) map is a visual representation of the charge distribution in a molecule. It is plotted on the molecule's electron density surface, with different colors indicating regions of varying electrostatic potential. Red typically signifies regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue indicates areas of positive potential (electron-poor), which are susceptible to nucleophilic attack. researchgate.net
For this compound, the ESP map would be expected to show significant negative potential around the oxygen atoms of the carboxylic acid and hydroxyl groups due to their high electronegativity and lone pairs of electrons. Conversely, the hydrogen atoms of the hydroxyl and carboxylic acid groups would exhibit positive potential. The bromine atoms, while electronegative, can also exhibit regions of positive potential known as sigma-holes, which can influence intermolecular interactions.
Thermochemical Properties and Energetic Landscape Studies
Computational methods are also employed to determine the thermochemical properties of molecules, providing data on their stability and reactivity in the gas phase.
Gas-Phase Basicities (GBs) and Proton Affinities (PAs)
Proton affinity (PA) is the negative of the enthalpy change for the gas-phase reaction of a molecule with a proton. Gas-phase basicity (GB) is the negative of the Gibbs free energy change for the same reaction. These values quantify the intrinsic basicity of a molecule in the absence of solvent effects.
Table 3: Calculated Proton Affinity (PA) and Gas-Phase Basicity (GB) for a Representative Dihydroxybenzoic Acid Derivative (in kJ/mol)
| Species | PA (kJ/mol) | GB (kJ/mol) |
|---|---|---|
| 5-Bromo-2,4-dihydroxybenzoic Acid (protonation at carbonyl) | ~850 | ~820 |
Note: These values are for a related compound and serve as an illustration. chemrxiv.org Specific data for this compound is not available.
Gas-Phase Acidities (GAs) of Radical Cations
The gas-phase acidity (GA) of a radical cation is a measure of its propensity to lose a proton in the gas phase. This property is particularly relevant in mass spectrometry studies. For dihydroxybenzoic acids, computational studies have shown that deprotonation in the radical cation state typically occurs from a phenolic hydroxyl group rather than the carboxylic acid group. researchgate.net
The GA values are influenced by the position of the substituents on the benzene ring. For the radical cation of this compound, the presence of two bromine atoms and two hydroxyl groups would significantly impact the stability of both the radical cation and the resulting deprotonated radical. While specific calculated GA values for the radical cation of this compound are not found in the literature, studies on other dihydroxybenzoic acid isomers provide a range of expected values. researchgate.net
Table 4: Calculated Gas-Phase Acidities (GAs) for Radical Cations of Dihydroxybenzoic Acid Isomers (in kJ/mol)
| Isomer | GA (kJ/mol) |
|---|---|
| 3,4-dihydroxybenzoic acid | 815.3 |
| 2,5-dihydroxybenzoic acid | 862.7 |
Source: Computational estimates for dihydroxybenzoic acid radical cations. researchgate.net These values provide a reference range.
Ionization Potentials (IPs) and Photoionization Thresholds
The ionization potential (IP) and photoionization threshold are fundamental electronic properties of a molecule, representing the minimum energy required to remove an electron from the gaseous atom or molecule. As of now, specific experimental or theoretical values for the ionization potential and photoionization threshold of this compound are not extensively documented in publicly available literature.
Molecular Dynamics Simulations for Solution-Phase Behavior and Binding Interactions
Molecular dynamics (MD) simulations are powerful computational tools used to study the time-dependent behavior of molecules, providing insights into their interactions in solution and with biological targets.
While specific MD studies on this compound are not prominent, research on the closely related 2,6-dihydroxybenzoic acid provides valuable insights. A study investigating the interaction between 2,6-dihydroxybenzoic acid nicotine (B1678760) salt (DBN) and human serum albumin (HSA) utilized multi-spectroscopy, molecular docking, and MD simulations. nih.gov The simulations revealed that the binding of DBN to HSA is a spontaneous process, driven primarily by hydrophobic forces. nih.gov It was determined that DBN binds to site I within the IIA subdomain of HSA, and while it does not alter the fundamental protein skeleton, it does change the microenvironment of local amino acid residues. nih.gov
Broader studies on dihydroxybenzoic acid (diOHBA) isomers in solution have shown that intramolecular hydrogen bonding between the carboxyl and hydroxyl groups significantly influences their behavior. researchgate.net These simulations help in understanding molecular association processes in solution, which can influence properties like crystallization. researchgate.net For instance, simulations indicated a low propensity for the formation of carboxylic acid homodimers in solution, suggesting that their presence in the solid state is not predetermined by their existence in the solution phase. researchgate.net These findings suggest that this compound would likely exhibit complex solution-phase behavior governed by a balance of intra- and intermolecular hydrogen bonding and interactions with the solvent.
QSAR (Quantitative Structure-Activity Relationship) Modeling for Predicting Biological Activities
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a compound and its biological activity. nih.gov This approach is instrumental in drug discovery for predicting the activity of new compounds. nih.gov
No specific QSAR models have been published for this compound. However, QSAR studies on structurally related phenolic and benzoic acid derivatives demonstrate the potential applicability of this method. For example, QSAR models for phenoxyacetic acid-derived congeners have shown that properties like lipophilicity, polarizability, and the count of hydrogen bond donors and acceptors are key determinants of their biological efficacy. mdpi.com Similarly, advanced multi-dimensional QSAR approaches, from 3D to 6D-QSAR, have been successfully applied to predict the inhibitory activity of compounds targeting enzymes like aldose reductase and to estimate binding affinities for estrogen receptor ligands. nih.gov
For this compound, key physicochemical descriptors relevant to QSAR can be predicted computationally. These descriptors are crucial for developing predictive models of its potential biological activities.
| Descriptor | Predicted Value | Source |
|---|---|---|
| Molecular Formula | C₇H₄Br₂O₄ | chemscene.com |
| Molecular Weight | 311.91 | chemscene.com |
| Topological Polar Surface Area (TPSA) | 77.76 Ų | chemscene.com |
| LogP (Octanol-Water Partition Coefficient) | 2.321 | chemscene.com |
| Hydrogen Bond Acceptors | 3 | chemscene.com |
| Hydrogen Bond Donors | 3 | chemscene.com |
| Rotatable Bonds | 1 | chemscene.com |
| XlogP (Predicted) | 4.3 | uni.lu |
These predicted properties suggest that the molecule is moderately lipophilic with significant hydrogen bonding capability, features that would be critical inputs for any QSAR model designed to predict its bioactivity.
In Silico Mechanistic Studies of Chemical Reactions and Biological Pathways
In silico mechanistic studies employ computational methods to investigate the step-by-step processes of chemical reactions and the interactions of molecules within biological pathways. These studies can elucidate reaction mechanisms, predict binding modes, and explain the origins of bioactivity.
For compounds related to this compound, in silico techniques have proven highly effective. For instance, molecular docking and dynamics simulations were used to study how 3,5-dihydroxybenzoyl-hydrazineylidene derivatives inhibit the enzyme tyrosinase. nih.gov These studies revealed the specific binding interactions within the enzyme's active site, identifying key residues like His263 and Val283 as crucial for binding, and helped to explain why certain substitutions on the molecule enhanced or diminished its inhibitory potency. nih.gov The stability of the enzyme-inhibitor complex was also assessed over time through these simulations. nih.gov
In another example, the reaction mechanism between chromium(III) and 2,3-dihydroxybenzoic acid in aqueous solutions was investigated, proposing an associative mechanism for the multi-stage reaction. researchgate.net Furthermore, docking studies on 5-acetamido-2-hydroxy benzoic acid derivatives helped to analyze their binding affinity with cyclooxygenase 2 (COX-2) receptors, providing a molecular-level understanding of their anti-nociceptive activity. mdpi.com Such in silico approaches could be powerfully applied to this compound to predict its reactivity, potential metabolic pathways, and interactions with pharmacological targets.
Crystallographic Data Mining and Analysis of Related Structures
While the specific crystal structure of this compound is not available in the searched databases, mining and analyzing the crystallographic data of structurally related compounds can provide significant insights into its likely solid-state conformation, intermolecular interactions, and packing motifs. The substitution pattern on the benzoic acid ring profoundly influences these characteristics.
Analysis of related structures reveals common motifs. For example, 2,6-dihydroxybenzoic acid and 3,5-dibromo-2-hydroxybenzoic acid both crystallize as hydrogen-bonded carboxylic acid dimers. ul.ieuiowa.edunih.gov In the case of 3,5-dibromo-2-hydroxybenzoic acid, these dimers are further stabilized by an intramolecular O—H⋯O=C hydrogen bond. nih.gov In contrast, the closely related 2,6-dibromo-3,4,5-trimethoxybenzoic acid features a catemeric (chain-like) arrangement sustained by carboxylic H–carbonyl interactions, rather than a dimeric structure. nih.gov This highlights how seemingly small changes to substituents can alter the entire packing strategy. The table below summarizes key crystallographic data for several related benzoic acid derivatives.
| Compound | Crystal System | Space Group | Unit Cell Parameters (a, b, c, β) | Key Structural Features | Source |
|---|---|---|---|---|---|
| 2,6-Dihydroxybenzoic acid | Monoclinic | P21/c | a=5.4084 Å, b=5.2240 Å, c=22.986 Å, β=94.69° | Forms hydrogen-bonded carboxylic dimers. | ul.ieuiowa.edu |
| 3,5-Dibromo-2-hydroxybenzoic acid | Monoclinic | P21/c | a=10.770 Å, b=11.082 Å, c=14.879 Å, β=105.606° | Forms hydrogen-bonded dimers; intramolecular O-H···O bond. | nih.gov |
| 2,6-Dibromo-3,4,5-trimethoxybenzoic acid | Monoclinic | P21/n | Not fully specified | Catemeric arrangement (endless chain), not a dimer. | nih.gov |
| 3,4-Dihydroxybenzoic acid cocrystal | Orthorhombic | P212121 | a=5.2364 Å, b=10.0250 Å, c=59.689 Å, β=N/A | Part of a multi-component crystal. | researchgate.net |
| 2,4-Dihydroxybenzoic acid | Monoclinic | Not specified | Not fully specified | Forms dimerized structures. | researchgate.net |
Based on this comparative analysis, it is highly probable that this compound would also form extensive hydrogen-bonding networks. The presence of both hydroxyl and carboxyl groups, along with the halogen atoms, could lead to a complex and stable crystal lattice, likely involving the formation of dimeric or polymeric structures.
Biological Activity Profiling: Mechanistic and Molecular Perspectives
Antioxidant Activity and Free Radical Scavenging Mechanisms
The antioxidant potential of phenolic compounds, including dihydroxybenzoic acids (DHBAs), is a subject of significant scientific interest. This activity is fundamentally linked to their chemical structure, particularly the arrangement and number of hydroxyl groups on the aromatic ring. researchgate.netwiserpub.com Dihydroxybenzoic acids are recognized for their free radical scavenging capabilities, which form the basis of their antioxidant effects. researchgate.net
The defining feature of 2,6-Dibromo-3,5-dihydroxybenzoic acid's antioxidant capacity lies in its specific substitution pattern. The antioxidant activity of DHBAs is highly dependent on the positioning of the hydroxyl (-OH) groups. wiserpub.comnih.gov Compounds with hydroxyl groups in the meta-position to each other, such as in the 3,5-dihydroxy configuration, exhibit distinct antioxidant behaviors. nih.govmdpi.com Studies on various DHBAs have shown that those with hydroxyl groups in the meta-position (like 3,5-DHB) can have lower antioxidant activity in certain assays compared to those with ortho- (e.g., 2,3-DHB) or para- (e.g., 2,5-DHB) substituted hydroxyls. mdpi.comnih.gov This is because the ortho- and para-dihydroxy configurations allow for the formation of more stable semiquinone radicals after donating a hydrogen atom. nih.gov
However, the presence of two hydroxyl groups at the 3 and 5 positions is still significant for antioxidant capacity. nih.gov The primary mechanisms by which phenolic antioxidants like DHBAs scavenge free radicals are through Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). researchgate.net In the HAT mechanism, the phenolic hydroxyl group donates a hydrogen atom to a free radical, thus neutralizing it. The resulting phenoxyl radical is stabilized by resonance. In the SET mechanism, the antioxidant donates an electron to the radical, forming a radical cation. researchgate.net The efficiency of these processes is dictated by factors like bond dissociation enthalpy (BDE) and ionization potential (IP), which are influenced by the molecular structure. researchgate.net
The addition of bromine atoms at the 2 and 6 positions introduces further complexity. Halogenation can influence the electronic properties of the aromatic ring and the acidity of the phenolic hydroxyl groups. While extensive research on the specific contribution of bromine in this exact molecule is not widely available, studies on other brominated phenols indicate that such substitutions can enhance biological activities, including antioxidant and antimicrobial effects. nih.govresearchgate.net The electron-withdrawing nature of bromine can modulate the reactivity of the hydroxyl groups, potentially affecting their ability to donate hydrogen atoms or electrons.
Table 1: Comparative Antioxidant Activity of Dihydroxybenzoic Acid (DHBA) Isomers This table presents data for various DHBA isomers to provide context on the influence of hydroxyl group positioning. Data for this compound is not available in the cited sources.
| Compound | Hydroxyl Positions | Relative Antioxidant Activity (DPPH Assay) | Relative Antioxidant Activity (ABTS Assay) |
|---|---|---|---|
| 2,3-Dihydroxybenzoic acid | ortho | High | Highest |
| 2,5-Dihydroxybenzoic acid | para | High | High |
| 3,4-Dihydroxybenzoic acid | ortho | High | High |
| 3,5-Dihydroxybenzoic acid | meta | Low/Negligible | Moderate |
| 2,4-Dihydroxybenzoic acid | meta | Lowest | Low |
| 2,6-Dihydroxybenzoic acid | meta | Lowest | Low |
Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to neutralize these reactive intermediates. nih.gov Antioxidants mitigate this stress by scavenging these free radicals, thereby preventing damage to vital cellular components like DNA, proteins, and lipids. nih.govmdpi.com
The molecular action of this compound in mitigating oxidative stress would be rooted in its ability to interrupt the propagation of oxidative chain reactions. nih.gov By donating a hydrogen atom from one of its hydroxyl groups, it can convert a highly reactive radical (like a peroxyl radical) into a more stable species, while the antioxidant itself becomes a relatively stable radical. The stability of this resulting antioxidant radical is crucial, as it must not be reactive enough to initiate further oxidative damage. The presence of multiple hydroxyl groups and the bromine substituents on the benzene (B151609) ring all play a role in modulating this stability. researchgate.netnih.gov Theoretical studies on DHBAs suggest that in aqueous solutions at physiological pH, the Single Electron Transfer (SET) mechanism from the deprotonated form (dianion) is a significant pathway for scavenging peroxyl radicals. researchgate.net
Antimicrobial Properties and Mechanisms of Action
Phenolic acids, including various hydroxybenzoic acids, are known to possess antimicrobial properties, making them valuable candidates for combating pathogenic microorganisms. dergipark.org.trmdpi.com Their effectiveness often depends on their chemical structure, which influences their interaction with bacterial cells. mdpi.com
While specific studies focusing solely on the antibacterial spectrum of this compound are scarce, research on related compounds provides valuable insights. Dihydroxybenzoic acids have demonstrated activity against a range of bacteria. mdpi.comnih.gov For instance, 2,5-dihydroxybenzoic acid and 3,4,5-trihydroxybenzoic acid have shown antimicrobial effects against Escherichia coli, Bacillus subtilis, and Salmonella enteritidis. mdpi.com
Generally, phenolic acids tend to be more effective against Gram-positive bacteria than Gram-negative bacteria. mdpi.com This difference is often attributed to the outer membrane of Gram-negative bacteria, which contains lipopolysaccharides and acts as a permeability barrier, restricting the entry of many antimicrobial compounds. mdpi.com However, some phenolic acids have demonstrated efficacy against Gram-negative strains as well. dergipark.org.tr The introduction of bromine atoms, as seen in 6,8-Dibromo-5,7-dihydroxyflavone, has been shown to significantly enhance antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Salmonella typhi) bacteria. researchgate.net This suggests that the dibromo-substitution in this compound could potentially contribute to potent antibacterial efficacy.
Table 2: Minimum Inhibitory Concentration (MIC) of Selected Dihydroxybenzoic Acids Against Various Bacteria This table provides context on the antimicrobial activity of related compounds. Specific MIC values for this compound were not found in the provided search results.
| Compound | E. coli (Gram-) | B. subtilis (Gram+) | S. enteritidis (Gram-) |
|---|---|---|---|
| 2,5-Dihydroxybenzoic acid | 3 mg/mL | 3 mg/mL | 3 mg/mL |
| 2,6-Dihydroxybenzoic acid | 3 mg/mL | 3 mg/mL | 3 mg/mL |
| 2,3-Dihydroxybenzoic acid | 5 mg/mL | 5 mg/mL | 5 mg/mL |
A primary mechanism by which phenolic compounds exert their antimicrobial action is through the disruption of the bacterial cell membrane. mdpi.comnih.gov This can involve several processes: altering membrane fluidity, depolarizing the membrane potential, and increasing its permeability, which leads to the leakage of essential intracellular components like ions, ATP, and nucleic acids. nih.govmdpi.com
The interaction is often initiated by the adsorption of the phenolic acid onto the bacterial surface, followed by its diffusion across the cell wall and interaction with the cytoplasmic membrane. mdpi.com Compounds that disrupt the membrane's integrity can be identified using fluorescent dyes like propidium (B1200493) iodide or SYTOX Green, which can only enter cells with compromised membranes. nih.govnih.gov While direct evidence for this compound is not available, it is plausible that its amphipathic nature, possessing both a hydrophobic aromatic ring and hydrophilic hydroxyl/carboxyl groups, facilitates its interaction with and subsequent disruption of the phospholipid bilayer of the bacterial membrane. mdpi.com
Beyond direct membrane damage, antimicrobial compounds can interfere with critical bacterial metabolic functions. nih.gov This can include the inhibition of enzymes essential for cellular processes, disruption of electron transport chains, and interference with nucleic acid synthesis. nih.gov For example, 2,3-dihydroxybenzoate is known to be a precursor for siderophore biosynthesis in some bacteria, but it can also be degraded through specific metabolic pathways. nih.gov The introduction of a compound like this compound could potentially inhibit enzymes within these or other crucial pathways. At first exposure, 2,6-dihydroxybenzoic acid was shown to reduce the metabolic activity of a mixed microbial culture and impair the biodegradation of peptone. nih.gov This indicates an inhibitory effect on microbial metabolism, which could be a key aspect of its antimicrobial action. nih.gov
Antifungal Efficacy Against Fungal Pathogens
There is currently no scientific literature available that has investigated or reported on the antifungal efficacy of this compound against any fungal pathogens. Consequently, data regarding its spectrum of activity, minimum inhibitory concentrations (MICs), or mechanisms of antifungal action are not available.
Antiviral Effects and Related Molecular Targets
A thorough search of virology and medicinal chemistry databases and literature yields no studies concerning the antiviral effects of this compound. Research on its potential to inhibit viral replication or its interaction with any specific viral molecular targets has not been published.
Enzyme Inhibition Studies
No published research was found detailing the inhibitory effects of this compound on any enzymes.
Inhibition of Alpha-Glucosidase and Alpha-Amylase
There are no available studies or data on the in vitro or in vivo inhibitory activity of this compound against α-glucosidase or α-amylase. Therefore, its potential as a carbohydrate-hydrolyzing enzyme inhibitor is unknown.
Inhibition of Other Key Metabolic Enzymes (e.g., Thrombin, HMG-CoA Reductase, Phospholipase A₂)
Investigations into the inhibitory potential of this compound against other key metabolic enzymes, including thrombin, HMG-CoA reductase, and phospholipase A₂, have not been reported in the scientific literature. There is no data available on its effects on these or any other metabolic pathways.
Molecular Docking and Binding Site Analysis for Enzyme-Ligand Interactions
Consistent with the absence of data on enzyme inhibition, there are no molecular docking or computational studies available for this compound. No information has been published regarding its potential binding modes, affinity for enzyme active sites, or specific molecular interactions.
As no molecular docking studies have been performed, there is no information on the potential hydrogen bonding contributions of this compound in any enzyme-ligand interactions.
Halogen Bonding Interactions
Halogen bonding is a non-covalent interaction where a halogen atom with an electrophilic region, known as a σ-hole, acts as a Lewis acid, interacting with a nucleophilic Lewis base. In the structure of this compound, the two bromine atoms are significant contributors to its intermolecular interactions. The electron-withdrawing nature of the oxygen atoms on the benzoic acid ring enhances the electrophilic character of the bromine atoms, making them potent halogen bond donors.
Investigation of Cellular Effects (In Vitro)
Cytotoxicity Mechanisms on Cancer Cell Lines (excluding clinical data)
The cytotoxic potential of phenolic compounds, including brominated and hydroxylated benzoic acid derivatives, has been evaluated against various human cancer cell lines. While specific data for this compound is limited, the activities of structurally related compounds suggest its likely mechanisms of action. Dihydroxybenzoic acids (DHBAs) and other bromophenols have demonstrated the ability to inhibit cancer cell proliferation through mechanisms such as the induction of apoptosis, cell cycle arrest, and the generation of reactive oxygen species (ROS). researchgate.netnih.gov
For example, studies on different isomers of dihydroxybenzoic acid have shown varied cytotoxic effects. 3,4-Dihydroxybenzoic acid (protocatechuic acid) induced a dose- and time-dependent cytotoxicity in human gastric adenocarcinoma (AGS) cells, with an IC50 value of approximately 7.3 mM after 24 hours. nih.gov The observed cell death was characterized by morphological changes consistent with apoptosis. nih.gov Similarly, 2,3-dihydroxybenzoic acid exhibited cytotoxicity against the MDA-MB-231 breast cancer cell line with an IC50 of 4.10 mM. researchgate.net Other bromophenol derivatives have shown potent anticancer activity in the micromolar range against a panel of human cancer cell lines, including A549 (lung), HeLa (cervical), and HepG2 (liver). chemscene.com The cytotoxic mechanisms for these bromophenol hybrids were found to involve the induction of apoptosis mediated by ROS generation, leading to cell cycle arrest and activation of caspase-3 and PARP. researchgate.net Phenolic compounds have also been noted for their pro-oxidant toxicity against human promyelocytic leukemia (HL-60) cells, where cytotoxicity is linked to their ease of oxidation and lipophilicity. nih.gov
Table 1: Cytotoxicity of Structurally Related Phenolic Compounds on Various Cancer Cell Lines This table presents data for compounds structurally related to this compound to provide context for its potential activity.
Compound Cell Line Cancer Type IC50 Value Reference 2,3-Dihydroxybenzoic acid MDA-MB-231 Breast 4.10 mM researchgate.net 3,4-Dihydroxybenzoic acid (Protocatechuic acid) AGS Gastric ~7.3 mM chemscene.com Gallic Acid (3,4,5-Trihydroxybenzoic acid) A2780S Ovarian 103 µM mdpi.com Gallic Acid (3,4,5-Trihydroxybenzoic acid) A2780CP Ovarian (Cisplatin-resistant) 189 µM mdpi.com Bromophenol Derivative (Compound 17a) A549 Lung Not specified, but effective Brominated Coelenteramine (Br-Cla) MCF-7 Breast 21.6 µM nih.gov Brominated Coelenteramine (Br-Cla) PC-3 Prostate 24.3 µM nih.gov
Interactions with Biomolecules (e.g., Proteins, Nucleic Acids)
The chemical structure of this compound facilitates its interaction with various biological macromolecules. The planar aromatic ring system is a key feature that allows for potential non-covalent interactions with nucleic acids. Specifically, such planar structures can insert themselves between the stacked base pairs of double-stranded DNA, a process known as intercalation. mdpi.com This type of interaction can alter the conformation of DNA, potentially interfering with processes like replication and transcription. mdpi.com
Furthermore, the hydroxyl (-OH) and carboxylic acid (-COOH) groups on the molecule are capable of forming hydrogen bonds. These groups can act as both hydrogen bond donors and acceptors, allowing for specific interactions with the amino acid residues of proteins. This binding to proteins, such as enzymes or transcription factors, can modulate their biological activity. Studies have also shown that phenol-based compounds can sensitize DNA to oxidative damage, suggesting that their interaction may make the DNA more susceptible to damage from reactive oxygen species. lakome2.com
Modulation of Cellular Pathways (e.g., Detoxification Pathways)
A significant aspect of the biological activity of phenolic compounds is their ability to modulate cellular detoxification pathways, particularly those involving Glutathione (B108866) S-transferases (GSTs). researchgate.net GSTs are a family of phase II metabolic enzymes that play a critical role in protecting cells by catalyzing the conjugation of glutathione (GSH) to a wide range of xenobiotics and electrophilic compounds, rendering them more water-soluble and easier to excrete. nih.gov
In many cancer types, the overexpression of certain GST isozymes, such as GSTP1-1, is associated with resistance to chemotherapy drugs. nih.gov Phenolic compounds have been identified as inhibitors of GST activity. researchgate.netresearchgate.net By binding to the enzyme, often at or near the active site, these inhibitors can prevent the detoxification of anticancer drugs, thereby enhancing their efficacy. lakome2.comnih.govnih.gov The inhibitory mechanism can be competitive, non-competitive, or irreversible, sometimes involving the covalent modification of cysteine residues within the enzyme's active site. chemscene.comlakome2.comnih.gov Given its structure as a brominated phenolic acid, this compound is a candidate for acting as a GST inhibitor. This modulation of detoxification pathways represents a key mechanism through which it could exert a biological effect, particularly in the context of overcoming multidrug resistance in cancer cells.
Natural Occurrence and Biosynthetic Pathways of Halogenated Phenolics
Identification from Microbial Sources (e.g., Streptomyces violaceoruber)
Halogenated phenolic compounds, particularly bromophenols, are well-known secondary metabolites produced by a diverse range of marine organisms, including algae, sponges, and marine-associated microorganisms. These compounds are biosynthesized through the action of haloperoxidase enzymes, which utilize bromide ions present in seawater.
While bromophenols are widespread in the marine environment, the specific isolation of this compound from a microbial source like Streptomyces violaceoruber is not clearly documented in the reviewed scientific literature. However, a high-throughput screening study of environmental chemicals detected a feature with a mass-to-charge ratio that could potentially match this compound, although this does not confirm its natural origin or source. The compound can be synthesized in the laboratory; one reported method involves the direct bromination of 3,5-dihydroxybenzoic acid. nih.gov
Table 2: Mentioned Chemical Compounds
Isolation from Marine Algae (e.g., Rhodomela confervoides, Leathesia nana)
The marine environment, particularly marine algae, is a prolific source of halogenated secondary metabolites, with brominated phenols being a significant class of these natural products. diva-portal.orgnih.govmdpi.com These compounds are biosynthesized by the algae and are thought to play a role in chemical defense mechanisms. nih.gov While the specific compound this compound has not been explicitly identified in numerous studies of the chemical constituents of the red alga Rhodomela confervoides and the brown alga Leathesia nana, these species are well-documented producers of a diverse array of other brominated phenolic compounds, including brominated benzoic acids and their derivatives.
The red alga Rhodomela confervoides is a particularly rich source of bromophenols. mdpi.comnih.gov Extensive chromatographic separation of extracts from this alga has led to the isolation and characterization of a multitude of brominated compounds. Research has identified simpler bromophenols as well as more complex dimeric structures. nih.govnih.gov For instance, studies have reported the isolation of compounds such as 3-bromo-4,5-dihydroxybenzoic acid methyl ester and 3-bromo-4,5-dihydroxybenzaldehyde (B99904) from Rhodomela confervoides. nih.govnih.gov The variety of bromophenols from this alga is extensive, with some studies identifying nearly twenty different bromophenols in a single investigation. nih.gov
The brown alga Leathesia nana has also been found to produce a range of bromophenol derivatives. nih.govnih.gov Chromatographic analysis of its extracts has yielded various brominated structures, including dibenzyl bromophenols and other related compounds. nih.govnih.gov The isolation of 3-bromo-4-hydroxybenzoic acid from this alga has been reported, indicating the production of brominated benzoic acid scaffolds. nih.gov
The general procedure for isolating these compounds involves the extraction of the algal biomass with organic solvents, followed by various chromatographic techniques, such as column chromatography over silica (B1680970) gel and Sephadex, as well as high-performance liquid chromatography (HPLC), to separate the individual compounds. nih.gov The structures of these isolated natural products are then typically elucidated using spectroscopic methods, including nuclear magnetic resonance (NMR) and mass spectrometry (MS). mdpi.comnih.govnih.gov
A comprehensive database of bromophenols from marine algae has been compiled, highlighting the vast structural diversity of these compounds. d-nb.info While a specific entry for this compound is not prominent in readily available literature, the documented presence of numerous other brominated benzoic acid isomers and related structures in Rhodomela confervoides and Leathesia nana suggests that these algae possess the biosynthetic machinery to produce a wide variety of brominated aromatic acids.
**Table of Bromophenols Isolated from Rhodomela confervoides and *Leathesia nana***
| Compound Name | Algal Source | Reference |
| 3-Bromo-4,5-dihydroxybenzoic acid methyl ester | Rhodomela confervoides | nih.govnih.gov |
| 3-Bromo-4,5-dihydroxybenzaldehyde | Rhodomela confervoides | nih.govnih.gov |
| 2,3-Dibromo-4,5-dihydroxybenzyl alcohol (Lanosol) | Rhodomela confervoides | nih.gov |
| Bis(2,3-dibromo-4,5-dihydroxybenzyl) ether | Rhodomela confervoides | nih.gov |
| 3-Bromo-4-hydroxybenzoic acid | Leathesia nana | nih.gov |
| (E)-3-(2,3-dibromo-4,5-dihydroxyphenyl)-2-methylpropenal | Leathesia nana | nih.gov |
| 3-(2,3-dibromo-4,5-dihydroxyphenyl)-2-methyl-1-propanol | Leathesia nana | nih.gov |
Enzymatic Biosynthesis of Related Natural Products (e.g., Diels-Alder Adducts)
The biosynthesis of brominated phenols in marine algae is initiated by the enzymatic halogenation of a phenolic precursor. This crucial step is catalyzed by vanadium-dependent haloperoxidases, specifically bromoperoxidases, which are prevalent in these organisms. nih.govmdpi.com These enzymes utilize bromide ions from seawater and hydrogen peroxide, likely generated as a byproduct of photosynthesis, to produce a reactive electrophilic bromine species. This species then brominates the aromatic ring of a precursor molecule, such as a benzoic acid derivative. The biosynthesis of some bromophenols is thought to proceed through the formation of intermediate quinone methides. nih.gov
While the direct enzymatic formation of Diels-Alder adducts from this compound in marine algae has not been specifically reported, the enzymatic catalysis of [4+2] cycloaddition reactions is a known strategy in nature for the construction of complex molecular architectures. These reactions are catalyzed by a class of enzymes known as Diels-Alderases. mdpi.com A prominent example of natural products formed through an enzymatic Diels-Alder reaction is the family of mulberry Diels-Alder-type adducts (MDAAs) isolated from the root bark of Morus alba. mdpi.comnih.gov
The biosynthesis of MDAAs involves an intermolecular [4+2] cycloaddition between a dehydroprenylphenol, acting as the diene, and a chalcone (B49325), serving as the dienophile. nih.gov This reaction is enzymatically controlled, leading to the formation of specific stereoisomers. The existence of these enzymes demonstrates nature's ability to harness the power of the Diels-Alder reaction to create structural diversity.
For instance, the formation of various kuwanon and mulberrofuran type compounds is proposed to occur through a Diels-Alder reaction between a chalcone and a dehydroprenyl-2-arylbenzofuran. The enzymatic nature of this transformation is supported by the isolation of optically active products, which would not be expected from a purely thermal, non-catalyzed reaction.
Table of Key Components in the Biosynthesis of Mulberry Diels-Alder Adducts
| Component | Role in Biosynthesis | Example | Reference |
| Dehydroprenylphenol | Diene | Dehydroprenyl-2-arylbenzofuran | nih.gov |
| Chalcone | Dienophile | Chalcomoracin | mdpi.com |
| Diels-Alderase | Enzyme | (Not yet fully characterized) | mdpi.comnih.gov |
| Mulberry Diels-Alder Adduct | Product | Kuwanon G, Mulberrofuran G | mdpi.comnih.gov |
This well-documented biosynthetic pathway in terrestrial plants provides a clear precedent for how structurally complex molecules, including potential adducts of brominated phenols, could be formed enzymatically. The principles of enzymatic control over pericyclic reactions are likely conserved across different organisms, and it is plausible that similar enzymatic machinery could exist in marine algae to produce Diels-Alder adducts from the rich pool of brominated phenolic precursors they synthesize.
Derivatization and Analog Development of 2,6 Dibromo 3,5 Dihydroxybenzoic Acid
Synthesis of Ester and Amide Derivatives
The carboxyl group of 2,6-dibromo-3,5-dihydroxybenzoic acid is a primary target for derivatization to form esters and amides. These modifications can significantly alter the parent molecule's polarity and its ability to act as a hydrogen bond donor, which can influence its interaction with biological targets.
Esterification: The synthesis of esters from the parent acid can be achieved through standard condensation reactions. For instance, reacting the acid with various alcohols (e.g., methanol, ethanol) in the presence of an acid catalyst (like sulfuric acid) or using coupling agents can yield the corresponding ester derivatives. Research on related dihalogenated hydroxybenzoic acids has demonstrated the synthesis of methyl esters, which can then be used as intermediates for further reactions. researchgate.net
Amidation: The formation of amides involves the reaction of the carboxylic acid with amines. This can be accomplished by first converting the carboxylic acid to a more reactive acyl chloride, followed by reaction with a primary or secondary amine. Alternatively, direct coupling methods using reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can facilitate amide bond formation. Studies on the synthesis of benzoic acid amide derivatives have shown that conjugation with amino acid esters can lead to compounds with significant biological attributes. nih.govresearchgate.net
Table 1: General Synthetic Approaches for Ester and Amide Derivatives
| Derivative Type | Reagents & Conditions | Purpose of Derivatization |
| Esters | Alcohol (R-OH), Acid Catalyst (e.g., H₂SO₄), Heat | Increase lipophilicity, create prodrugs, intermediate for further synthesis (e.g., hydrazides). |
| Amides | Amine (R-NH₂), Coupling Agent (e.g., DCC, EDC) | Modulate biological activity, introduce new functional groups, alter hydrogen bonding capacity. |
| Acyl Halides | Thionyl Chloride (SOCl₂) or Oxalyl Chloride | Create a highly reactive intermediate for efficient synthesis of esters and amides. |
This table provides a generalized summary of synthetic methods that can be applied to this compound.
Etherification of Hydroxyl Groups
The two phenolic hydroxyl groups at positions 3 and 5 are key sites for modification via etherification. This process typically involves reacting the hydroxyl groups with an alkylating agent, such as an alkyl halide or sulfate (B86663), in the presence of a base.
A relevant example is the synthesis of 2,6-dibromo-3,4,5-trimethoxybenzoic acid, a structurally related compound. nih.gov In this case, the hydroxyl groups of a precursor were converted to methoxy (B1213986) groups. nih.gov Applying a similar strategy, the hydroxyl groups of this compound could be methylated using a reagent like dimethyl sulfate or iodomethane (B122720) with a suitable base (e.g., potassium carbonate) to yield 2,6-dibromo-3,5-dimethoxybenzoic acid. This modification replaces the acidic phenolic protons and converts the hydrogen bond-donating hydroxyl groups into hydrogen bond-accepting ether groups, which can profoundly impact the molecule's binding capabilities and pharmacokinetic profile.
Introduction of Additional Functional Groups (e.g., Azido (B1232118), Thiol)
Introducing new functional groups onto the aromatic scaffold can create analogs with novel chemical reactivity and biological activities.
Azido Group: The azido (–N₃) group is a versatile functional group that can be used as a photoaffinity label or as a precursor for synthesizing amines via reduction. It is also widely used in "click chemistry" reactions. The synthesis of azido derivatives of aromatic compounds can be complex. One potential pathway could involve nucleophilic aromatic substitution if a suitable leaving group is present on the ring, or through multi-step synthesis starting from an amino-substituted analog. For instance, syntheses of azido-derivatives of other complex molecules often involve multiple regioselective transformations to introduce the azido group at a specific position. nih.govnih.govrsc.org
Thiol Group: The introduction of a thiol (–SH) group can provide a site for covalent bonding with biological macromolecules, such as proteins, or for attachment to nanoparticles. A common strategy for introducing a thiol group to an aromatic structure involves a multi-step process. nih.gov One developed methodology involves an initial esterification with an S-trityl protected thioacetic acid, followed by the deprotection of the trityl group to yield the final thiol derivative. nih.gov This prevents the premature oxidation of the highly reactive thiol group.
Design and Synthesis of Hydrazide-Hydrazone Derivatives
Hydrazide-hydrazones are a class of compounds known for a wide spectrum of biological activities. mdpi.comnih.govnih.gov The synthesis of these derivatives from this compound would typically proceed in two steps.
Hydrazide Formation: The parent acid is first converted to its corresponding methyl or ethyl ester, as described in section 7.1. This ester is then reacted with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O), usually in a solvent like ethanol (B145695) at reflux, to produce 2,6-dibromo-3,5-dihydroxybenzohydrazide. researchgate.netnih.gov
Hydrazone Synthesis: The resulting hydrazide is then condensed with a variety of aromatic or heteroaromatic aldehydes. nih.govmdpi.com This reaction is typically carried out by heating the hydrazide and the aldehyde in a solvent like ethanol, often with a catalytic amount of acid (e.g., glacial acetic acid), to yield the target hydrazide-hydrazone derivatives. nih.govmdpi.com This modular approach allows for the creation of a large library of analogs by simply varying the aldehyde used in the final step.
Creation of Polymeric or Supramolecular Derivatives
The functional groups on this compound allow for its incorporation into larger molecular assemblies.
Polymeric Derivatives: The electropolymerization of phenolic compounds is a known method for creating polymer films on electrode surfaces. However, studies involving 3,5-dihydroxybenzoic acid in dimethyl sulfoxide (B87167) have shown that it does not readily form polymeric remnants, with most of the products dissolving into the solvent. mdpi.com This suggests that this compound might be more suitable as a co-monomer in copolymerization reactions rather than for forming a homopolymer. mdpi.com
Supramolecular Derivatives: The hydroxyl and carboxylic acid groups are ideal for forming strong, directional hydrogen bonds, which can drive the self-assembly of molecules into ordered supramolecular structures. Research on the crystal structure of 2,6-dibromo-3,4,5-trimethoxybenzoic acid revealed that it does not form the common dimeric structure seen in many carboxylic acids. nih.gov Instead, it arranges into a catemeric, chain-like structure through intermolecular hydrogen bonds between the carboxylic acid groups of neighboring molecules. nih.gov It is plausible that this compound and its derivatives could form similar or even more complex hydrogen-bonded networks, potentially leading to the development of new materials with unique properties.
Structure-Activity Relationship (SAR) Studies of Analogs
SAR studies are crucial for understanding how specific structural features of a molecule contribute to its biological activity, guiding the design of more potent and selective analogs.
The presence, number, and position of halogen atoms on an aromatic ring can significantly influence a molecule's lipophilicity, electronic properties, and steric profile, thereby affecting its biological activity.
Influence on Lipophilicity and Binding: Halogens, particularly bromine, increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes. The bromine atoms at the 2 and 6 positions of the parent compound provide steric bulk and can participate in halogen bonding, a type of non-covalent interaction that can influence binding to biological targets.
Observed Activity Trends: Studies on different classes of compounds have provided insights into the role of halogens. In a study of hydrazide-hydrazone derivatives, introducing a 2-bromophenyl ring resulted in a compound with notable antiproliferative activity against certain human cancer cell lines. mdpi.com Conversely, in another series, a halogen substituent led to a decrease in antiproliferative potential compared to a nitro group. mdpi.com In research on flavanone (B1672756) derivatives, halogen substituents (F, Cl, Br, I) at the para-position of one of the aromatic rings were found to induce better antioxidant properties than the unsubstituted analog, with the radical scavenging activity decreasing in the order F > Cl > Br > I > H. mdpi.com Furthermore, for dihydroxybenzoic acids, the position of the hydroxyl groups is critical for antioxidant activity, with 3,5-dihydroxybenzoic acid showing very strong activity, while 2,4- and 2,6-dihydroxybenzoic acids displayed poor activity. nih.gov The combination of the optimal 3,5-dihydroxy pattern with the 2,6-dibromo substitution in the title compound presents a unique structural motif whose biological impact requires specific investigation. The presence of chlorine at position 5 in a related compound, 3-Bromo-5-chloro-2,6-dihydroxybenzoic acid, is noted to enhance electrophilicity and alter binding affinity. hmdb.ca
Influence of Hydroxyl Group Modifications
The modification of the hydroxyl groups on the aromatic ring of this compound represents a key strategy in the derivatization and analog development of this compound. These modifications, primarily through etherification and esterification, can significantly alter the physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and steric profile. In turn, these changes can profoundly influence the biological activity and potential therapeutic applications of the resulting analogs. Research in this area, while not extensive for this specific molecule, draws upon established principles of medicinal chemistry and the observed effects of similar modifications on related phenolic compounds.
The primary approaches to modifying the hydroxyl groups involve their conversion into ethers or esters. Etherification, typically achieved by Williamson ether synthesis or reaction with alkylating agents under basic conditions, replaces the acidic proton of the hydroxyl group with an alkyl or aryl group. This transformation eliminates the hydrogen-bond donating ability of the hydroxyl group and increases the lipophilicity of the molecule, which can enhance its ability to cross biological membranes.
Esterification, on the other hand, involves the reaction of the hydroxyl groups with carboxylic acids or their derivatives. This introduces an ester linkage, which can be designed to be stable or to act as a prodrug, being hydrolyzed in vivo to release the active parent compound. The nature of the acyl group added can be varied to fine-tune the properties of the derivative.
A notable example of hydroxyl group modification in a closely related structure is the synthesis of 2,6-dibromo-3,4,5-trimethoxybenzoic acid. nih.gov In this derivative, the hydroxyl groups are replaced by methoxy groups, a form of etherification. The synthesis of this compound was achieved through the bromination and transhalogenation of 2-iodo-3,4,5-trimethoxybenzoic acid. nih.gov This demonstrates the feasibility of introducing small alkyl groups to the oxygen atoms of the dihydroxybenzoic acid scaffold. The resulting trimethoxy derivative exhibits altered solubility and electronic properties compared to its dihydroxy-precursor.
While specific studies on the systematic modification of the hydroxyl groups of this compound and the corresponding biological activities are limited, the broader class of hydroxybenzoic acids offers insights into the potential consequences of such derivatization. For instance, the position and nature of substituents on the benzene (B151609) ring of phenolic compounds are known to be critical for their biological activities, including antimicrobial and antioxidant effects. nih.gov
Studies on various hydroxybenzoic and hydroxycinnamic acids have shown that their antimicrobial activities can be modulated by the presence and substitution of hydroxyl groups. ijpbp.com For many phenolic compounds, the free hydroxyl groups are crucial for their antioxidant activity through mechanisms like hydrogen atom transfer. nih.gov Therefore, the conversion of these hydroxyls into ethers or esters would be expected to diminish or eliminate this type of antioxidant capacity. However, such modifications might enhance other biological activities, for example, by improving cell penetration to reach intracellular targets.
The influence of hydroxyl group modification on the biological activity of benzoic acid derivatives has been noted in other contexts as well. For example, in the study of α-amylase inhibitors, the methylation of hydroxyl groups on the benzene ring was found to decrease the inhibitory activity, suggesting that the hydrogen-bonding ability of the hydroxyl groups was important for the interaction with the enzyme.
The following table summarizes the types of hydroxyl group modifications and their potential impact on the properties of this compound, based on general principles and findings from related compounds.
| Modification Type | Resulting Functional Group | Potential Impact on Properties | Rationale/Example from Related Compounds |
| Etherification (e.g., Methylation) | Methoxy (-OCH₃) | - Increased lipophilicity- Loss of hydrogen-bond donating ability- Potential for altered receptor binding | Synthesis of 2,6-dibromo-3,4,5-trimethoxybenzoic acid demonstrates feasibility. nih.gov Increased lipophilicity can improve membrane permeability. |
| Etherification (e.g., Alkylation with longer chains) | Alkoxy (-OR) | - Significant increase in lipophilicity- May introduce steric hindrance- Can be used to target lipid-rich environments | Long-chain derivatives of other phenolic compounds have been explored to enhance interaction with cell membranes. |
| Esterification (e.g., Acylation) | Acetyloxy (-OCOCH₃) | - Increased lipophilicity (prodrug potential)- Can be hydrolyzed to release the parent compound- May alter metabolic stability | Ester derivatives of phenolic compounds are common prodrug strategies to improve bioavailability. |
| Esterification (with amino acids) | Aminoacyl ester | - Can modify solubility and transport- May target specific transporters- Prodrug approach with potential for targeted release | Amino acid conjugates have been used to improve the pharmacokinetic properties of various drugs. |
It is important to note that while these general principles are informative, the precise impact of hydroxyl group modification on the biological activity of this compound would need to be determined through the synthesis and empirical testing of a series of specifically designed analogs. Future research in this area would be valuable to fully elucidate the structure-activity relationships for this class of compounds.
Applications in Advanced Research Fields
Chemical Probe Development for Biochemical Research
Chemical probes are small molecules used to study and manipulate biological systems, such as proteins, by interacting with them in a specific manner. While 2,6-dibromo-3,5-dihydroxybenzoic acid is not yet widely established as a specific chemical probe, its structural characteristics make it a candidate for such applications. Halogenated phenols are known to participate in various biological interactions and can exhibit inhibitory effects on enzymes. medscape.com The bromine and hydroxyl groups on the molecule are crucial to its reactivity and potential binding affinity with biological targets. nih.gov These functional groups can engage in hydrogen bonding and halogen bonding, influencing biochemical pathways. nih.gov
The development of chemical probe techniques is essential for detecting and quantifying certain reactive species in environmental and biological systems. copernicus.org Although direct research on this compound as an enzyme inhibitor is not extensively documented, related dihydroxybenzoic acid compounds and their derivatives are subjects of ongoing study for their biological activities. nih.govmedchemexpress.com For instance, the complexes formed by the related 2,6-dihydroxybenzoic acid with metal ions have shown enhanced biological performance, including microbial growth inhibition. medchemexpress.com This suggests that the core phenolic and carboxylic acid structure is a viable scaffold for developing molecules with specific biological functions.
Precursors for Complex Molecule Synthesis (e.g., Pharmaceuticals, Natural Products)
Organobromine compounds are highly valued as precursors and intermediates in organic and pharmaceutical synthesis. researchgate.net Their participation in cross-coupling reactions is a cornerstone of modern synthetic chemistry, often preferred over other halogenated compounds for their balanced reactivity. researchgate.net
This compound serves as a versatile building block for constructing more complex molecules. Its structure is found within the broader class of bromophenols, which are common in marine life and are investigated for numerous biological activities. The synthesis of natural product derivatives, such as 2-(2,6-dibromo-3,5-dihydroxyphenyl)acetic acid, highlights the utility of this structural motif. The molecular framework of this compound provides a scaffold that can be elaborated through reactions targeting the carboxylic acid, the hydroxyl groups, or through substitution of the bromine atoms. This versatility makes it a valuable starting material for creating libraries of compounds for drug discovery and for the total synthesis of intricate natural products.
Material Science Applications
The precise arrangement of atoms and molecules in the solid state is fundamental to the properties of a material. The field of crystal engineering leverages non-covalent interactions to design new materials with desired functions. Halogenated compounds, including this compound, are of particular interest in this field due to their capacity for forming specific and directional interactions. nih.govresearchgate.net
The bromine atoms on this compound are capable of forming halogen bonds. A halogen bond is a highly directional, attractive interaction between an electrophilic region on a halogen atom and a nucleophilic site on an adjacent molecule. acs.org These interactions, similar in nature yet distinct from hydrogen bonds, have become a powerful tool for controlling the self-assembly of molecules into well-defined supramolecular architectures. researchgate.netacs.org
In the crystal lattice, the bromine atoms can participate in halogen···halogen interactions, which are categorized as type I (symmetric) or type II (bent), or in halogen···heteroatom interactions (e.g., Br···O). acs.orgnih.gov The interplay between these halogen bonds and the strong hydrogen bonds formed by the hydroxyl and carboxylic acid groups allows for the construction of complex and robust multidimensional networks. nih.gov The strength and directionality of halogen bonds make them instrumental in creating crystalline solids with predictable structures and properties. acs.org
The ability to program molecular assembly via halogen and hydrogen bonding opens the door to designing functional materials with tailored properties. By embedding halogenated phenolics like this compound into a material's structure, researchers can influence its physical and chemical characteristics. nih.gov
The specific directionality of halogen bonds is a key advantage in achieving orthogonal self-assembly, where different interactions control the growth of a crystal in different directions. acs.org This control can be used to systematically tune a material's mechanical properties. acs.org Furthermore, halogen bonding plays a significant role in organizing larger structural units, known as synthons, within a crystal. acs.org This hierarchical control over structure is critical for developing advanced materials, including polymers, semiconductors, and sensing materials, where function is intimately linked to form. nih.gov
| Interaction Type | Participating Groups | Role in Crystal Engineering |
|---|---|---|
| Hydrogen Bond (Donor) | -OH, -COOH | Forms strong, primary structural motifs like chains and dimers. |
| Hydrogen Bond (Acceptor) | C=O, -OH | Accepts protons to stabilize networks. |
| Halogen Bond (Type II) | -Br | Creates directional, secondary interactions to link primary motifs into 2D or 3D structures. nih.gov |
| π–π Stacking | Aromatic Ring | Contributes to the overall packing and stability of the crystal lattice. nih.gov |
Analytical Chemistry Methodologies
The unique chemical properties of this compound also lend themselves to applications in analytical chemistry, where specialized reagents are needed for the separation and detection of other molecules.
Isotachophoresis (ITP) is a powerful electrophoretic technique used to separate, concentrate, and analyze ionic species. wikipedia.org The method relies on a discontinuous buffer system composed of a leading electrolyte (LE) and a terminating electrolyte (TE). The sample is placed between these two electrolytes. The LE contains ions with high ionic mobility, while the TE contains ions with low ionic mobility. wikipedia.org
When an electric field is applied, analytes with intermediate mobilities focus into distinct, sharp zones between the LE and TE. wikipedia.org For a compound to function as a terminating electrolyte in an anionic separation, it must exist as an anion in solution and have an effective electrophoretic mobility that is lower than that of the analytes being separated.
Given its structure, this compound can be deprotonated to form an anion with a significant mass and size due to the two bromine atoms. These characteristics suggest it could potentially be used as a component of a terminating electrolyte for separating smaller, more mobile anions. However, its specific use in published isotachophoresis methodologies, particularly for proteomics, is not widely documented in the reviewed scientific literature. The suitability of any compound as a terminating electrolyte is highly dependent on the specific analytes and the leading electrolyte used in the separation. nih.gov
Investigation as a Matrix in Mass Spectrometry (MALDI-MS)
While direct and extensive research on this compound as a matrix for Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) is not widely documented in publicly available scientific literature, its structural components suggest a potential for such applications. The foundation of this potential lies in the well-established use of its parent compound, dihydroxybenzoic acid (DHB), as a highly effective MALDI matrix.
DHB, particularly the 2,5-dihydroxybenzoic acid (2,5-DHB) isomer, is one of the most commonly used matrices in MALDI-MS for the analysis of a wide range of analytes, including peptides, proteins, and carbohydrates. bruker.comnih.govsigmaaldrich.com Its success is attributed to its strong absorption of UV light at wavelengths typically used by MALDI lasers (e.g., 337 nm and 355 nm), its ability to co-crystallize with analytes, and its role in facilitating soft ionization. bruker.com
The investigation into isomers of DHB has shown that the position of the hydroxyl groups significantly influences the matrix's performance. For instance, studies comparing 2,3-, 2,5-, and 2,6-DHB have found that their effectiveness varies depending on the class of analyte being studied. This highlights the principle that subtle changes in the molecular structure of the matrix can have a significant impact on the MALDI-MS results.
The introduction of bromine atoms to the DHB structure, as in this compound, would theoretically alter several key properties relevant to a MALDI matrix. These include:
UV Absorption: The presence of heavy atoms like bromine could shift the absorption maximum of the molecule, potentially making it more or less suitable for standard MALDI laser wavelengths.
Analyte Interaction: The electronegativity and size of the bromine atoms would influence the electronic environment of the aromatic ring and the hydroxyl and carboxylic acid groups. This could affect how the matrix interacts with and transfers charge to the analyte molecules.
Crystallization: The altered molecular geometry and intermolecular forces due to the bromine substituents would likely change the crystal structure of the matrix-analyte co-precipitate, which is a critical factor for successful ionization.
Furthermore, research into modified DHB matrices, such as o-alkylated dihydroxybenzoic acid (ADHB), has demonstrated that derivatization can enhance performance for specific types of analytes. For example, ADHB has been shown to improve the detection of hydrophobic peptides by increasing the matrix's affinity for these molecules. nih.govresearchgate.net This provides a precedent for the exploration of other derivatized DHBs, including halogenated versions like this compound, for specialized MALDI-MS applications.
Environmental Science Research
The environmental fate and potential for bioremediation of this compound are areas of significant interest, primarily due to the widespread presence of halogenated aromatic compounds as environmental pollutants. nih.govnih.govnih.gov
Potential in Bioremediation Processes for Microbial Contamination
The key to the bioremediation of such compounds is the process of dehalogenation, where the halogen substituent is removed from the aromatic ring. This can occur through several mechanisms, including reductive, hydrolytic, or oxygenolytic pathways. nih.gov The susceptibility of a brominated compound to microbial degradation depends on factors such as the number and position of the bromine atoms.
Studies on the biodegradation of the non-brominated parent compound, 2,6-dihydroxybenzoic acid, have shown that it can be utilized by acclimated microbial cultures. This suggests that the core benzoic acid structure is amenable to microbial breakdown. The presence of bromine atoms in this compound would present an additional challenge for microorganisms, requiring specific dehalogenase enzymes to initiate the degradation process.
Research into Biodegradable Agents for Pollutant Breakdown
The potential for this compound to act as a biodegradable agent for pollutant breakdown is intrinsically linked to its own biodegradability. The breakdown of this compound by microorganisms could be a key step in the remediation of environments contaminated with brominated phenols.
Research into the microbial degradation of halogenated aromatic pesticides and other pollutants has identified various bacterial and fungal strains capable of utilizing these compounds as a source of carbon and energy. nih.govnih.gov These microorganisms produce enzymes that can cleave the carbon-halogen bond, which is often the rate-limiting step in the degradation pathway. nih.gov The subsequent breakdown of the aromatic ring typically leads to the formation of less toxic, readily metabolizable intermediates.
The degradation of brominated organic compounds, such as those used as flame retardants, has been demonstrated by microbial consortia. mdpi.com These findings support the possibility that microorganisms capable of degrading this compound exist in contaminated environments.
Environmental Fate and Degradation Studies (e.g., Debromination)
The environmental fate of this compound is determined by its persistence and the degradation pathways available in different environmental compartments. nih.gov Like many brominated organic compounds, it is expected to be more persistent than its non-halogenated counterpart. nih.gov
One of the primary degradation pathways for brominated aromatic compounds in the environment is photodegradation. Exposure to sunlight can induce the cleavage of the carbon-bromine bond, a process known as photolytic debromination. This can lead to the formation of less brominated and potentially more biodegradable daughter products.
Microbial debromination is another critical process governing the environmental fate of this compound. youtube.com Both aerobic and anaerobic microorganisms have been shown to be capable of removing bromine from aromatic rings. oup.comyoutube.com In aerobic pathways, oxygenases often play a key role in destabilizing the aromatic ring, facilitating subsequent dehalogenation and ring cleavage. oup.com Under anaerobic conditions, reductive dehalogenation is a common mechanism, where the brominated compound is used as an electron acceptor. youtube.com The formation of brominated phenolic compounds can also occur through the oxidation of phenol (B47542) in the presence of bromide, catalyzed by natural manganese oxides in the environment. nih.govresearchgate.net
Future Research Directions and Unexplored Avenues
Exploration of Novel Synthetic Routes Utilizing Sustainable Methodologies
The traditional synthesis of halogenated phenols often involves harsh reagents and conditions that are environmentally taxing. A critical future direction is the development of green and sustainable synthetic methods for 2,6-Dibromo-3,5-dihydroxybenzoic acid. numberanalytics.com Research should focus on minimizing waste and energy consumption while improving safety and efficiency.
Key areas for investigation include:
Photocatalysis: Light-driven reactions, potentially using phenols themselves as photocatalysts, could offer mild conditions for C-H functionalization and other bond-forming reactions. researchgate.net
Electrochemical Synthesis: Using electricity as a traceless reagent for oxidation or halogenation can provide a highly selective and sustainable alternative to chemical oxidants. rsc.org A scalable electrochemical protocol for the oxidation of phenols to para-benzoquinones has already been demonstrated, suggesting its applicability to related transformations. rsc.org
Flow Chemistry: Continuous flow protocols can offer enhanced safety, scalability, and control over reaction parameters, making the synthesis more efficient and reproducible. rsc.org
Safer Brominating Agents: Moving away from elemental bromine towards safer and more selective reagents, such as N-bromosuccinimide or using catalytic systems, is crucial. princeton.edu Unified strategies that allow for selective halogenation of aryl carboxylic acids under mild conditions are being developed and could be adapted for this specific compound. princeton.edu
Table 1: Comparison of Potential Sustainable Synthetic Methodologies
| Methodology | Principle | Potential Advantages | Research Focus for this compound |
|---|---|---|---|
| Photocatalysis | Use of light to drive chemical reactions, often with a catalyst. researchgate.net | Mild reaction conditions, high selectivity, use of renewable energy. | Developing a photocatalytic system for the selective bromination of 3,5-dihydroxybenzoic acid. |
| Electrosynthesis | Using electricity as a "reagent" to drive oxidation/reduction. rsc.org | Avoids chemical oxidants/reductants, high control and selectivity, minimizes waste. rsc.org | Designing an electrochemical cell for the direct dibromination of the aromatic ring. |
| Flow Chemistry | Performing reactions in a continuous stream rather than a batch. rsc.org | Improved heat and mass transfer, enhanced safety, easy scalability, and integration of reaction steps. | Adapting an optimized batch synthesis to a continuous flow process for industrial-scale production. |
| Biocatalysis | Use of enzymes or whole organisms to catalyze reactions. acs.orgnih.gov | High selectivity (regio- and stereoselectivity), mild conditions, biodegradable catalysts. polimi.it | Screening for haloperoxidases capable of site-selective bromination of the precursor. acs.org |
Comprehensive Investigation of Biological Activity Mechanisms at a Systems Level
While preliminary studies on similar brominated phenols suggest potential biological activities, such as disruption of cellular calcium signaling and interaction with thyroid hormone receptors, a deep mechanistic understanding is lacking for this compound. researchgate.netnih.govnih.gov Future research should employ a systems biology approach to elucidate its molecular mechanisms of action. This involves integrating multi-omics data to build a holistic picture of the compound's effects on cellular pathways.
Future studies should include:
Transcriptomics (RNA-seq): To identify genes and signaling pathways whose expression is altered upon cellular exposure.
Proteomics: To analyze changes in protein expression and post-translational modifications, identifying direct protein targets or downstream effects.
Metabolomics: To map the metabolic perturbations caused by the compound, revealing its impact on cellular energy and biosynthesis pathways.
Phenotypic Screening: Utilizing high-content imaging and automated microscopy to screen for a wide range of cellular phenotypes affected by the compound.
This comprehensive data will be crucial for identifying potential therapeutic applications or toxicological risks associated with the molecule.
Advanced Computational Modeling for Predictive Reactivity and Biological Impact
Computational chemistry offers powerful tools to predict the properties of molecules, guiding and accelerating experimental research. For this compound, advanced computational modeling can provide significant insights into its behavior. Building on work done for other halo-benzoic acids, which used computational methods to analyze binding to proteins like human transthyretin, similar approaches can be applied here. nih.gov
Key computational avenues include:
Quantum Mechanics (QM): Using methods like Density Functional Theory (DFT) to calculate electronic structure, reaction energies, and spectroscopic properties, which can help predict its chemical reactivity.
Molecular Docking: To screen for potential protein targets by simulating the binding of the compound to the active sites of a vast library of proteins.
Quantitative Structure-Activity Relationship (QSAR): Developing models that correlate the structural features of this compound and related compounds with their observed biological activity or toxicity. nih.gov This can help in designing derivatives with enhanced potency or reduced off-target effects.
Molecular Dynamics (MD) Simulations: To study the dynamic behavior of the compound when interacting with a biological target or a membrane, providing a more realistic view of the binding process and its stability.
Table 2: Advanced Computational Modeling Techniques and Applications
| Modeling Technique | Description | Application for this compound |
|---|---|---|
| Quantum Mechanics (QM) | Calculates the electronic structure of molecules from first principles. | Predict reaction mechanisms, transition states, and spectroscopic properties. |
| Molecular Docking | Predicts the preferred orientation of one molecule to a second when bound to each other. | Identify potential protein binding partners and predict binding affinity. nih.gov |
| QSAR | Relates a molecule's chemical structure to its biological activity. nih.gov | Predict the biological impact (e.g., toxicity, therapeutic effect) of novel derivatives. |
| Molecular Dynamics (MD) | Simulates the physical movements of atoms and molecules over time. | Analyze the stability of protein-ligand complexes and conformational changes. |
Development of Targeted Probes for Specific Biological Targets
Should systems biology and computational studies identify a specific and high-affinity biological target, this compound could serve as a scaffold for the development of chemical probes. chemscene.com These probes are invaluable tools in chemical biology for studying the function of proteins, pathways, and biological systems.
Future work in this area would involve:
Functionalization: Modifying the core structure by adding reporter tags (e.g., fluorophores, biotin) or photoreactive cross-linking groups.
Structure-Activity Relationship (SAR) Studies: Systematically altering the substitution pattern to optimize binding affinity and selectivity for the intended target.
Probe Validation: Demonstrating that the developed probe specifically interacts with its target in complex biological systems like cell lysates or live cells.
Integration into Supramolecular Chemistry and Nanomaterials
The unique arrangement of functional groups—two hydroxyl, one carboxyl, and two bromine atoms—on the aromatic ring makes this compound an excellent candidate for applications in materials science. The potential for hydrogen bonding, halogen bonding, and coordination with metal ions opens avenues for creating novel supramolecular assemblies and functional nanomaterials. The crystal structure of related compounds has shown the formation of hydrogen-bonded chains, a feature that could be exploited. nih.gov
Unexplored research avenues include:
Metal-Organic Frameworks (MOFs): Using the carboxylic acid and hydroxyl groups as linking nodes to coordinate with metal ions, potentially forming porous materials for gas storage or catalysis.
Functionalized Nanoparticles: Plant-derived phenolic acids have been successfully used in the green synthesis of metallic nanoparticles, acting as both reducing and stabilizing agents. nih.gov The properties of this compound could be harnessed to create functionalized nanoparticles with unique catalytic or biomedical properties.
Self-Assembled Gels and Liquid Crystals: Exploring the ability of the molecule to self-assemble into higher-order structures in solution through non-covalent interactions.
Biosynthetic Engineering and Chemoenzymatic Pathways for Production
Harnessing the power of biotechnology offers a highly sustainable and selective route for producing complex molecules. Chemoenzymatic synthesis, which combines the best of chemical and biological catalysis, is a particularly promising frontier. nih.gov
Future research should focus on:
Enzyme Discovery and Engineering: Identifying and optimizing enzymes, such as vanadium-dependent haloperoxidases, that can selectively brominate the 3,5-dihydroxybenzoic acid precursor at the 2 and 6 positions. acs.org
Metabolic Engineering: Genetically modifying microorganisms (e.g., E. coli or yeast) to produce the 3,5-dihydroxybenzoic acid precursor from simple carbon sources.
One-Pot Cascade Reactions: Developing multi-step synthetic sequences where enzymatic and chemical transformations are performed in a single reaction vessel, improving efficiency and reducing waste. acs.orgnih.gov This could involve an initial enzymatic bromination followed by a chemical coupling reaction. acs.org
By pursuing these diverse research avenues, the scientific community can move beyond the current understanding of this compound and unlock its potential in fields ranging from sustainable chemistry and medicine to advanced materials.
Q & A
Q. What are the established synthetic routes for 2,6-dibromo-3,5-dihydroxybenzoic acid, and how do reaction conditions influence yield?
- Methodological Answer :
- Bromination of Dihydroxybenzoic Acid Precursors : Start with 3,5-dihydroxybenzoic acid (or gallic acid derivatives) and brominate using reagents like bromine (Br₂) or N-bromosuccinimide (NBS). Reaction conditions (temperature, solvent, stoichiometry) critically affect regioselectivity and yield. For example, excess Br₂ in acetic acid at 60–80°C may favor dibromination at the 2,6-positions .
- Purification : Use recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate the product. Purity can exceed 95% with optimized protocols .
Q. How is this compound characterized structurally?
- Methodological Answer :
- Spectroscopy :
- NMR : - and -NMR confirm substitution patterns (e.g., absence of aromatic protons at 2,6-positions and hydroxyl proton signals at 3,5-positions) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular formula (C₇H₄Br₂O₅; [M-H]⁻ peak at m/z 327.912) .
- X-ray Crystallography : Resolves bond angles and crystal packing, revealing intermolecular hydrogen bonding between hydroxyl and carboxyl groups .
Q. What are the stability and solubility profiles of this compound under varying pH and temperature conditions?
- Methodological Answer :
- Highly soluble in alkaline solutions (pH >10) due to deprotonation of hydroxyl and carboxyl groups.
- Low solubility in neutral or acidic aqueous media; use DMSO or DMF for dissolution in vitro .
Advanced Research Questions
Q. How does this compound interact with transition metals in coordination chemistry?
- Methodological Answer :
- Metal-Ligand Complexation : Acts as a polydentate ligand via its hydroxyl and carboxyl groups. For example, with Cu(II), it forms stable complexes characterized by UV-Vis spectroscopy (λmax ~700 nm for d-d transitions) and cyclic voltammetry .
- Applications : Potential use in catalysis or materials science (e.g., metal-organic frameworks) due to its rigid aromatic backbone and chelating ability .
Q. What role does this compound play in enzyme inhibition studies?
- Methodological Answer :
- Structural Mimicry : Its brominated hydroxybenzoic acid structure resembles salicylate derivatives, enabling competitive inhibition of enzymes like cyclooxygenase (COX) or tyrosinase.
- Assay Design :
Kinetic Assays : Measure IC₅₀ values using spectrophotometric methods (e.g., inhibition of L-DOPA oxidation by tyrosinase) .
Docking Studies : Molecular modeling (AutoDock/Vina) predicts binding affinities to active sites .
Q. What are the environmental degradation pathways of this compound?
- Methodological Answer :
- Microbial Degradation : Soil bacteria (e.g., Aminobacter spp.) metabolize halogenated benzoic acids via dehalogenases and hydroxylation. Monitor degradation products (e.g., 3,5-dihydroxybenzoic acid) using LC-MS .
- Photodegradation : UV irradiation in aqueous solutions generates debrominated intermediates; track via HPLC with diode-array detection .
Key Research Challenges
- Synthetic Yield Optimization : Competing bromination at other positions reduces efficiency; explore directing groups or protecting strategies .
- Biological Activity Contradictions : Discrepancies in enzyme inhibition data may arise from assay conditions (e.g., buffer ionic strength, substrate concentration) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
